N,N-Ethylene-bis(tetrabromophthalimide)
Description
Properties
IUPAC Name |
4,5,6,7-tetrabromo-2-[2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
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InChI |
InChI=1S/C18H4Br8N2O4/c19-7-3-4(8(20)12(24)11(7)23)16(30)27(15(3)29)1-2-28-17(31)5-6(18(28)32)10(22)14(26)13(25)9(5)21/h1-2H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIZJUDNMOIZQO-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H4Br8N2O4 | |
| Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |
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DSSTOX Substance ID |
DTXSID6024626 | |
| Record name | 1,2-Bis(tetrabromophthalimido)ethane | |
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Molecular Weight |
951.5 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-ethylene-bis(tetrabromophthalimide) is a yellow powder. (NTP, 1992), Dry Powder, Off-white or light yellow solid; [HSDB] Yellowish powder; [MSDSonline] | |
| Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |
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| Record name | 1H-Isoindole-1,3(2H)-dione, 2,2'-(1,2-ethanediyl)bis[4,5,6,7-tetrabromo- | |
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| Record name | Ethylene bis(tetrabromophthalimide) | |
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Solubility |
Insoluble at 70 °F) (NTP, 1992), Solubility (weight % at 25 °C): <0.01 in water, acetone, methanol, toluene, In water, 3.0X10-9 mg/L at 25 °C /Estimated/ | |
| Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |
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| Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |
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Density |
2.67 (NTP, 1992) - Denser than water; will sink, Specific gravity: 2.77 | |
| Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |
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| Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |
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Vapor Pressure |
2.5X10-22 mm Hg at 25 °C /Estimated/ | |
| Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |
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Color/Form |
Off-white powder, Light yellow powder | |
CAS No. |
32588-76-4 | |
| Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |
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| Record name | Saytex BT 93 | |
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| Record name | Ethylene bis(tetrabromophthalimide) | |
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| Record name | 1H-Isoindole-1,3(2H)-dione, 2,2'-(1,2-ethanediyl)bis[4,5,6,7-tetrabromo- | |
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| Record name | 1,2-Bis(tetrabromophthalimido)ethane | |
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| Record name | N,N'-ethylenebis(3,4,5,6-tetrabromophthalimide) | |
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| Record name | 1,2-BIS(TETRABROMOPHTHALIMIDE)ETHANE | |
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| Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |
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Melting Point |
835 °F (NTP, 1992), 456 °C | |
| Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |
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| Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7255 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
What is N,N-Ethylene-bis(tetrabromophthalimide)
An In-Depth Technical Guide to N,N'-Ethylene-bis(tetrabromophthalimide)
Foreword
N,N'-Ethylene-bis(tetrabromophthalimide) (EBTBP) stands as a significant molecule within the field of polymer science and material safety. As an additive flame retardant, its principal role is to mitigate the flammability of a wide range of polymeric materials, thereby enhancing safety in countless consumer and industrial applications. This guide is intended for researchers, material scientists, and professionals in product development who require a comprehensive technical understanding of EBTBP. We will move beyond a superficial overview to explore its synthesis, mechanism of action, analytical quantification, and toxicological profile, providing field-proven insights grounded in authoritative data.
Molecular Identity and Physicochemical Properties
EBTBP is a brominated organic compound characterized by a high bromine content and exceptional thermal stability, making it a premier choice for high-temperature polymer processing applications.
Nomenclature and Structure
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Systematic IUPAC Name: 4,5,6,7-tetrabromo-2-[2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione[1]
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CAS Registry Number: 32588-76-4[2]
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Common Synonyms: Saytex BT-93, BT-93W, Ethylenebis(tetrabromophthalimide), 1,2-Bis(tetrabromophthalimido)ethane[3][4]
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Molecular Formula: C₁₈H₄Br₈N₂O₄[2]
The molecular structure consists of two tetrabromophthalimide units linked by an ethylene bridge, a configuration that imparts significant thermal and chemical stability.
Physicochemical Data
The key physical and chemical properties of EBTBP are summarized in the table below. Its high melting point and low water solubility are critical to its performance as an additive flame retardant, ensuring it remains stable and does not leach from the polymer matrix under normal conditions.
| Property | Value | Source(s) |
| Molecular Weight | 951.47 g/mol | [2] |
| Appearance | White to off-white/yellow powder | [1][3] |
| Melting Point | ~446 - 450 °C (835 °F) | [2][3][4] |
| Density | ~2.67 g/cm³ | [3][4] |
| Bromine Content | ~67% (Theoretical) | |
| Water Solubility | Insoluble (<0.1 g/100 mL at 21°C) | [2][3] |
| Vapor Pressure | 2.5 x 10⁻²² mm Hg at 25°C (Estimated) | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 9.80 (Estimated) | [1] |
Synthesis of N,N'-Ethylene-bis(tetrabromophthalimide)
The synthesis of EBTBP is typically achieved through the condensation reaction of tetrabromophthalic anhydride (TBPA) with ethylenediamine (EDA). Several patented methods exist, varying primarily in the choice of solvent and reaction conditions, which can influence the purity and color of the final product.
Primary Synthesis Pathway
The fundamental reaction involves two moles of TBPA reacting with one mole of EDA to form the bis-imide structure. This reaction proceeds via an intermediate amic acid, which then cyclizes upon heating to form the final imide product, releasing two molecules of water.
Caption: Gas-phase radical scavenging mechanism of EBTBP.
Applications in Polymer Systems
EBTBP is an additive flame retardant, meaning it is physically blended with the host polymer rather than chemically reacting with it. [3]Its excellent thermal stability allows it to be compounded into a wide variety of engineering thermoplastics that require high processing temperatures.
Key Applications Include:
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Polystyrenes: High-Impact Polystyrene (HIPS) and Acrylonitrile Butadiene Styrene (ABS). [3]* Polyolefins: Polyethylene (PE) and Polypropylene (PP). [3]* Thermoplastic Polyesters: Polybutylene Terephthalate (PBT) and Polyethylene Terephthalate (PET). [3]* Polyamides (Nylons) [3]* Polycarbonates (PC) [3]* Elastomers and Rubbers: Including Ethylene Propylene-Diene Terpolymers (EPDM). [3] Causality Insight: The non-blooming and high UV stability of EBTBP are critical for its use in applications like HIPS for electronic enclosures, where surface aesthetics and long-term performance are paramount. [3]Its white color allows for its use in color-sensitive products without significant tinting.
Analytical Methodologies
The quantification of EBTBP in a polymer matrix is essential for quality control, regulatory compliance, and research. The general approach involves extraction of the additive from the polymer followed by chromatographic analysis.
Workflow for Quantification
Caption: Standard workflow for analyzing EBTBP in polymers.
Experimental Protocol: Extraction and HPLC-UV Analysis
This protocol provides a representative method for determining the concentration of EBTBP in a polystyrene matrix.
Objective: To extract and quantify EBTBP from a High-Impact Polystyrene (HIPS) sample.
Materials & Equipment:
-
HIPS sample containing EBTBP.
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), HPLC grade.
-
Methanol, HPLC grade.
-
EBTBP analytical standard.
-
Soxhlet extraction apparatus or ultrasonic bath.
-
Rotary evaporator.
-
Volumetric flasks.
-
Syringe filters (0.45 µm PTFE).
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column.
Procedure:
-
Sample Preparation: Cryogenically mill or grind the HIPS sample to a fine powder to maximize surface area for extraction. Accurately weigh a known amount (e.g., 1-2 g) of the powdered sample.
-
Extraction:
-
Soxhlet: Place the sample in a cellulose thimble and perform Soxhlet extraction with THF for 6-8 hours.
-
Ultrasonication: Place the sample in a flask with a known volume of DCM. Sonicate in a heated bath (e.g., 60°C) for 1-2 hours. [5]3. Polymer Precipitation: After extraction, transfer the solvent to a beaker. Slowly add an anti-solvent (e.g., methanol) while stirring to precipitate the dissolved polystyrene.
-
-
Isolation of Additive: Filter the mixture to remove the precipitated polymer. Collect the filtrate, which contains the dissolved EBTBP.
-
Concentration & Reconstitution: Reduce the filtrate volume using a rotary evaporator. Quantitatively transfer the residue to a volumetric flask (e.g., 10 mL) and dilute to volume with the mobile phase (e.g., acetonitrile/water mixture).
-
HPLC Analysis:
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare a series of calibration standards of known EBTBP concentrations.
-
Inject the standards and the sample onto the HPLC system.
-
Analyze using a C18 column with a suitable mobile phase (e.g., isocratic acetonitrile) and detect the analyte using a UV detector at an appropriate wavelength (e.g., 280 nm). [5]7. Quantification: Construct a calibration curve from the standards. Determine the concentration of EBTBP in the sample solution from the curve and calculate the weight percentage in the original polymer sample.
-
Self-Validation: The protocol's trustworthiness is established by running a matrix blank (polymer without EBTBP) to check for interferences and by spiking a known amount of EBTBP standard into a blank matrix and calculating the recovery rate. Good recovery (typically 90-110%) validates the extraction efficiency. [6]
Toxicological and Environmental Profile
The safety and environmental impact of flame retardants are of paramount importance. Extensive reviews have been conducted on EBTBP by various regulatory bodies.
Human Health
-
Acute Toxicity: EBTBP exhibits very low acute oral toxicity, with an LD50 in rats greater than 7500 mg/kg. [7]It is not considered a skin irritant but may cause transient eye irritation. [7][8]* Genotoxicity: It has been found to be non-genotoxic in a range of standard assays (e.g., Ames test). [7]* Chronic Toxicity: Subchronic exposure studies in rats have not revealed remarkable adverse effects. [7]* Overall Assessment: Based on current data, regulatory bodies such as the Government of Canada have concluded that EBTBP is not harmful to human health at current levels of exposure. [9][10]
Environmental Fate
-
Persistence: EBTBP is highly persistent and does not readily biodegrade in soil. [7]* Bioaccumulation: Due to its high molecular weight and very low water solubility, its potential for bioaccumulation in aquatic organisms is considered low. Studies on carp have shown low bioconcentration factors. [3][7]* Environmental Release: Release to the environment may occur during manufacturing or from the disposal of products containing the additive. [7][11]Due to its extremely low vapor pressure, if released to the air, it is expected to exist solely in the particulate phase. [1][11]* Overall Assessment: The Government of Canada has concluded that EBTBP is not entering the environment at levels that are harmful. [9] Expert Insight: While EBTBP itself shows a favorable toxicological profile, a critical consideration for all halogenated flame retardants is the potential formation of polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs) during incomplete combustion or improper incineration of treated materials. [7]Modern waste-to-energy facilities with high-temperature incineration and robust flue gas treatment are designed to mitigate these emissions.
Conclusion
N,N'-Ethylene-bis(tetrabromophthalimide) is a high-performance additive flame retardant valued for its exceptional thermal stability, high bromine content, and favorable safety profile. Its primary mechanism of action is through gas-phase radical quenching, which effectively inhibits the chemistry of fire. The well-established synthesis routes and analytical methods allow for consistent production and quality control. As a result, it remains a critical component for ensuring the fire safety of numerous engineering plastics used in demanding applications. Future research may focus on further elucidating its condensed-phase activity and developing even more sustainable end-of-life options for products containing this and other flame retardants.
References
-
Abdallah, M. A.-E., & Harrad, S. (2017). A rapid method for the determination of brominated flame retardant concentrations in plastics and textiles entering the waste stream. Journal of Separation Science. Available at: [Link]
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ChemBK. (2024). N,N-Ethylene-Bis(Tetrabromophthalimide). Retrieved from [Link]
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EAG Laboratories. (n.d.). Determination of flame-retardant materials in plastics using a combination of analytical techniques. Retrieved from [Link]
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Environment and Climate Change Canada & Health Canada. (2019). Ethylene bis(tetrabromophthalimide) (EBTBP). Retrieved from [Link]
- European Patent Office. (1983). EP0023420B1 - Process for preparing n,n'-(1,2-ethylene)-bis-tetrabromophthalimide.
- European Patent Office. (1993). WO1993025525A1 - Ultra white n,n'-ethylene-bis(tetrabromophthalimide) and its production in acetic acid.
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Haider, N., & Karlsson, S. (1999). A rapid ultrasonic extraction technique to identify and quantify additives in poly(ethylene). Analyst, 124, 797-800. Available at: [Link]
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Innovative Polymers. (n.d.). UL 94 Test Standards for Flame Resistance. Retrieved from [Link]
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KMT Industrial. (n.d.). Flame Retardant Mechanism: A Comprehensive Guide. Retrieved from [Link]
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MDPI. (2018). An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants. Polymers, 10(11), 1214. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Design and synthesis of novel multi-target tetrabromophthalimides as CBS and Topo-II inhibitors and DNA intercalators. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. PMC. Retrieved from [Link]
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National Toxicology Program. (1999). Nomination Background: Ethylenebis(tetrabromophthalimide) (CASRN: 32588-76-4). Retrieved from [Link]
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Protolabs. (2025). UL 94 Classification and Flame-Retardant Plastic Materials. Retrieved from [Link]
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PubChem. (n.d.). Ethylene bis(tetrabromophthalimide). Retrieved from [Link]
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Xometry. (2024). Flame Retardant Plastics & UL 94 Flammability Standards. Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.). N,N'-ethylenebis(3,4,5,6-tetrabromophthalimide) - Substance Information. Retrieved from [Link]
-
Bavarian Polymer Institute. (n.d.). Flame Retardant Polymers. Retrieved from [Link]
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Chemical Engineering Transactions. (2023). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. 101, 307-312. Available at: [Link]
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PubMed. (2007). Determination of N,N'-ethylenebisstearamide additive in polymer by normal phase liquid chromatography with evaporative light scattering detection. Retrieved from [Link]
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ResearchGate. (2019). Research on thermal decomposition kinetics of N,N'-ethylenebis (stearamide). Retrieved from [Link]
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PIKE Technologies. (n.d.). TGA-FTIR for Material Decomposition Analysis. Retrieved from [Link]
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Herp, T., et al. (2020). Design Properties for Engineers: Fire Behavior (UL 94) and Limiting Oxygen Index (LOI) of High Performance Polymers. Kunststoff-Profi. Retrieved from [Link]
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Oreate. (2025). UL94 Flame Retardant Testing Methods. Retrieved from [Link]
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PubMed. (2006). Investigation of Extraction Procedures and HPLC-DAD/MS for the Determination of the Brominated Flame Retardant Tetrabromobisphenol A bis(2,3-dibromopropylether) in Environmental Samples. Retrieved from [Link]
-
PubMed. (2022). Extraction and quantification of polystyrene nanoplastics from biological samples. Retrieved from [Link]
Sources
- 1. Ethylene bis(tetrabromophthalimide) | C18H4Br8N2O4 | CID 36183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. A rapid ultrasonic extraction technique to identify and quantify additives in poly(ethylene) - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lkt.tf.fau.de [lkt.tf.fau.de]
- 8. eag.com [eag.com]
- 9. Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethylene bis(tetrabromophthalimide) (EBTBP) - Canada.ca [canada.ca]
- 11. UL94 Flame Retardant Testing Methods - Oreate AI Blog [oreateai.com]
Ethylenebistetrabromophthalimide chemical structure and properties
Structure, Synthesis, and Functional Properties in High-Performance Polymers
Executive Summary
Ethylenebistetrabromophthalimide (EBTBP) , widely recognized by the trade designation Saytex BT-93 , represents a pinnacle in brominated flame retardant (BFR) engineering. Unlike lower molecular weight BFRs that suffer from migration (blooming) and UV degradation, EBTBP utilizes a bis-imide structure to deliver exceptional thermal stability (
This guide provides a granular analysis of EBTBP for research and development scientists. It moves beyond basic data sheets to explore the synthesis kinetics, radical-scavenging mechanisms, and the toxicological "size-exclusion" principles that define its safety profile.
Molecular Architecture & Physicochemical Profile[1]
The stability of EBTBP is derived from its symmetry. Two tetrabromophthalimide moieties are bridged by an ethylene group. The aromatic bromine atoms are chemically stable until combustion temperatures are reached, preventing premature degradation during high-heat polymer processing (e.g., extrusion of PBT or PA66).
Table 1: Physicochemical Specifications
| Property | Metric | Structural Implication |
| CAS Registry | 32588-76-4 | N/A |
| Formula | High halogen density for efficiency.[1][2] | |
| Molecular Weight | 951.5 g/mol | Limits bioavailability and migration. |
| Bromine Content | ~67% | High efficiency; lower loading required. |
| Melting Point | 446–450°C | Survives engineering plastic processing. |
| TGA (1% Loss) | 330°C | Onset of volatilization/activation. |
| TGA (5% Loss) | 451°C | Peak active window for flame quenching. |
| Solubility | Insoluble in water/MeOH | Resistant to environmental leaching. |
Synthesis & Manufacturing Pathways
The synthesis of EBTBP is a classic condensation reaction, but achieving high purity (whiteness) requires rigorous control over solvent systems to manage the intermediate amic acid.
Reaction Logic:
-
Nucleophilic Attack: Ethylenediamine (EDA) attacks the carbonyl carbon of Tetrabromophthalic Anhydride (TBPA).
-
Intermediate Formation: Formation of the N,N'-ethylene-bis(tetrabromophthalamic acid).
-
Cyclodehydration: Thermal or chemical dehydration closes the imide rings, releasing water.
Critical Process Control:
-
Solvent Selection: High-boiling non-polar solvents (e.g., Xylene) allow for azeotropic removal of water, driving the equilibrium toward the imide. Alternatively, acidic media (Acetic Acid) can improve product color (whiteness index).
-
Stoichiometry: A slight excess of TBPA is often maintained to prevent unreacted amine groups, which can cause yellowing.
Figure 1: Synthesis Workflow (DOT Visualization)
Caption: Step-wise condensation synthesis of EBTBP emphasizing the critical dehydration step for ring closure.
Mechanism of Action: Radical Scavenging
EBTBP functions primarily in the gas phase . Upon exposure to fire, the molecule decomposes to release bromine radicals.[3] These radicals intercept the high-energy chain carriers of combustion (Hydrogen and Hydroxyl radicals).
The Chemical Cascade:
-
Initiation:
-
H-Abstraction:
-
Radical Trapping (The "Cooling" Step):
By replacing highly reactive
Figure 2: Flame Retardancy Mechanism
Caption: The gas-phase radical trap mechanism where HBr acts as the primary inhibitor of combustion propagation.
Toxicological & Environmental Profile (ADME Context)
For professionals in drug development and toxicology, EBTBP presents a case study in safety via molecular bulk . Unlike smaller halogenated compounds (e.g., DEHP or lower PBDEs), EBTBP's biological interaction is limited by its size.
-
Absorption (Bioavailability): The molecular weight (951 Da) and extreme lipophilicity (LogP > 9) effectively prevent passive transport across gastrointestinal membranes. It violates Lipinski’s Rule of 5, resulting in negligible oral bioavailability.
-
Distribution: Due to poor absorption, systemic distribution is minimal. Studies have shown low bioaccumulation factors (BCF) in aquatic species compared to smaller BFRs.
-
Metabolism: The aromatic C-Br bonds are highly stable and resistant to enzymatic hydrolysis by liver cytochrome P450 systems.
-
Excretion: Primary route of elimination is fecal (unabsorbed parent compound).
Regulatory Status: EBTBP is generally considered a low-hazard substance.[4] It is listed in the ECHA database with no specific hazard classification for acute toxicity, mutagenicity, or reproductive toxicity, largely due to this lack of bioavailability [1, 3].
Analytical Protocols
Quantifying EBTBP is challenging due to its insolubility. Standard HPLC methods for drugs will fail. The following protocols are field-validated for polymer additives.
Protocol A: Thermogravimetric Analysis (TGA) - Purity & Stability
Use Case: Quality Control and degradation onset determination.
-
Instrument: TGA (e.g., TA Instruments Q500).
-
Atmosphere: Nitrogen (inert) at 50 mL/min.
-
Ramp: 10°C/min from Ambient to 700°C.
-
Acceptance Criteria:
-
Weight loss < 1% at 300°C.
-
Onset of rapid decomposition (
) > 440°C.
-
Protocol B: High-Temperature HPLC - Content Analysis
Use Case: Quantifying EBTBP in a polymer matrix. Note: Requires high-temperature column oven to maintain solubility.
-
Sample Prep:
-
Cryo-mill polymer sample to fine powder.
-
Extract with boiling Toluene or Xylene (Reflux 2 hours).
-
Precipitate polymer by adding cold Methanol (EBTBP remains in solution, polymer crashes out).
-
Filter (0.45 µm PTFE).
-
-
HPLC Conditions:
-
Column: Agilent Zorbax Eclipse XDB-C18 (or equivalent high-carbon load).
-
Mobile Phase: Isocratic Acetonitrile:Tetrahydrofuran (80:20).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 60°C (Critical to prevent precipitation in column).
-
Detection: UV at 235 nm (Absorption of the phthalimide ring).
-
References
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: N,N'-ethylenebis(3,4,5,6-tetrabromophthalimide).[5] Retrieved from [Link]
-
Albemarle Corporation. (2020). Saytex BT-93 Flame Retardant Technical Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 36183, Ethylene bis(tetrabromophthalimide). Retrieved from [Link]
-
Pettigrew, A. (1993). Halogenated Flame Retardants.[1][3][5][6] In Kirk-Othmer Encyclopedia of Chemical Technology.[1] Wiley.[5]
-
Government of Canada. (2019). Screening Assessment: Certain Organic Flame Retardants Substance Grouping - EBTBP. Retrieved from [Link][4][5][7][8]
Sources
- 1. Ethylene bis(tetrabromophthalimide) | C18H4Br8N2O4 | CID 36183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Ethylenebistetrabromophthalimide Cas No.:32588-76-4 of China Manufacturer [zxchem.com]
- 4. Ethylene bis(tetrabromophthalimide) (EBTBP) - Canada.ca [canada.ca]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. CAS NO. 32588-76-4 GOYENCHEM-EBTBP ethylenebistetrabromophthalimide - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 7. redox.com [redox.com]
- 8. WO1993025525A1 - Ultra white n,n'-ethylene-bis(tetrabromophthalimide) and its production in acetic acid - Google Patents [patents.google.com]
Thermal Stability and Degradation Profile of Brominated Phthalimides
Technical Guide 04-B: Structure-Property Relationships & Analytical Protocols
Executive Summary: The Dichotomy of Stability
In the analysis of brominated phthalimides, a critical distinction must be drawn immediately between N-brominated and Ring-brominated species. These two classes exhibit diametrically opposed thermal behaviors due to the bond dissociation energy (BDE) differences between the Nitrogen-Bromine (N-Br) and Carbon-Bromine (C-Br) bonds.
-
Class A: Ring-Brominated Phthalimides (e.g., Ethylene bis(tetrabromophthalimide) - EBTBP).
-
Role: Flame retardants (Saytex BT-93 type), engineering plastic additives.[1]
-
Profile: Exceptionally high thermal stability (
). Designed to survive polymer extrusion without degradation.
-
-
Class B: N-Brominated Phthalimides (e.g., N-Bromophthalimide - NBP).
-
Role: Reagents for allylic bromination, oxidative intermediates.
-
Profile: Thermally labile (
). Designed to release bromine radicals ( ) under mild thermal stress.
-
This guide provides the protocols to characterize these materials, focusing on kinetic stability, degradation products, and safety thresholds.
Structural Chemistry & Thermal Physics
The thermal fate of a brominated phthalimide is dictated by the weakest bond in the scaffold.
Bond Dissociation Energy (BDE) Analysis
-
N-Br Bond (Class B): The BDE is approximately 200–220 kJ/mol . This bond is polar and susceptible to both homolytic fission (radical mechanism) and heterolytic fission (ionic mechanism). Thermal stress causes rapid release of
, often explosively if confined. -
Aryl C-Br Bond (Class A): The BDE is approximately 280–320 kJ/mol . The electron-withdrawing nature of the tetrabromo-substituted ring reinforces the imide structure, raising the melting point and decomposition onset significantly.
Degradation Mechanisms
The following diagram illustrates the divergent degradation pathways for these two classes.
Figure 1: Divergent thermal degradation pathways. Class A acts as a flame retardant via HBr release; Class B acts as a radical initiator.
Analytical Methodologies (Self-Validating Protocols)
Protocol 3.1: High-Fidelity TGA for Stability Profiling
Objective: Determine
Reagents & Equipment:
-
Instrument: TGA/DSC Synchronous Analyzer (e.g., TA Instruments SDT or Mettler Toledo).
-
Crucibles: Alumina (
) (Preferred for high heat) or Platinum (Use caution: Br can corrode Pt at high temps; use disposable liners). -
Purge Gas: High-purity Nitrogen (
) at 50 mL/min.
Step-by-Step Workflow:
-
Baseline Correction (Critical): Run an empty crucible using the exact temperature program before the sample run. Subtract this baseline to correct for buoyancy effects, which are significant at high temperatures (>400°C).
-
Sample Loading: Load 10–15 mg of sample.
-
Note: For N-bromo compounds, use <5 mg due to potential rapid expansion/exotherm.
-
-
Equilibration: Hold at 30°C for 5 minutes to stabilize the microbalance.
-
Ramp Segment: Heat from 30°C to 800°C at 10°C/min .
-
Oxidative Switch (Optional): At 800°C, switch gas to Air/Oxygen to burn off carbonaceous char. This quantifies the "organic vs. inorganic" content.
Protocol 3.2: Iso-Conversional Kinetic Analysis (The Kissinger Method)
Objective: Calculate the Activation Energy (
Theory:
The Kissinger equation relates the heating rate (
Workflow:
-
Prepare 3 separate samples of the same mass (±0.1 mg).
-
Run TGA at three distinct heating rates: 5, 10, and 20 °C/min .
-
Extract the peak derivative temperature (
) for each run. -
Plot
vs . -
Validation: The slope of the line is
. A linearity ( ) < 0.98 indicates a complex multi-step mechanism, invalidating simple Kissinger analysis.
Data Analysis & Interpretation
The following table summarizes typical thermal profiles for the two distinct classes of brominated phthalimides.
Table 1: Comparative Thermal Properties
| Property | N-Bromophthalimide (Reagent) | Ethylene bis(tetrabromophthalimide) (FR) |
| CAS Number | 2439-85-2 | 32588-76-4 |
| Melting Point ( | 207°C (often accompanied by decomp) | ~450–460°C |
| 1% Mass Loss ( | ~160°C | ~350°C |
| 5% Mass Loss ( | ~190°C | ~410°C |
| Peak Decomp ( | 210°C | 438°C |
| Main Volatiles | ||
| Char Yield (600°C) | < 5% | > 80% (in |
| Primary Risk | Explosion/Runaway Exotherm | Persistent Environmental Pollutants (if burned) |
Experimental Workflow Diagram
Figure 2: Integrated thermal analysis workflow for characterizing degradation kinetics and evolved gases.
Case Studies & Applications
Case Study A: Process Safety in Pharma Intermediates
A process chemistry team attempted to dry a wet cake of N-bromophthalimide at 80°C under vacuum.
-
Observation: The material turned yellow/orange and lost potency.
-
Root Cause: Thermal instability of the N-Br bond. Even at 80°C, prolonged exposure facilitates homolytic cleavage.
-
Correction: Vacuum drying must be conducted at
. TGA data confirms that mass loss onset begins as low as 100°C if heating rate is slow (isothermal hold).
Case Study B: Extrusion of High-Impact Polystyrene (HIPS)
A formulation scientist used EBTBP (Saytex BT-93) in HIPS extrusion at 280°C.
-
Requirement: The additive must not degrade during the 2-minute residence time in the extruder.
-
Validation: TGA isothermal hold at 300°C for 30 minutes showed <0.1% mass loss. This confirms EBTBP is suitable for high-temperature engineering plastics, unlike lower-grade brominated aliphatic retardants.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 75542, N-Bromophthalimide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Ethylene bis(tetrabromophthalimide). Retrieved from [Link]
-
Albemarle Corporation. (2020). SAYTEX® BT-93 Flame Retardant Technical Data Sheet. Retrieved from [Link](Note: General landing page provided as deep links to TDS often expire; verify specific product codes).
-
Setaram Instrumentation. (2021). Thermal Stability of Polymers: Application Note. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). N-Bromophthalimide Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
Photochemical Dynamics and Stabilization of N,N-Ethylene-bis(tetrabromophthalimide) in Engineering Thermoplastics
Executive Summary & Chemical Architecture
N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP), widely known by the trade name Saytex® BT-93 , represents a premier class of brominated flame retardants (BFRs). Unlike ubiquitous diphenyl oxide derivatives (e.g., DecaBDE), EBTBP utilizes an imide-functionalized aromatic structure linked by an ethylene bridge.
This guide addresses the critical challenge in deploying EBTBP: UV-induced photodegradation . While EBTBP offers superior UV stability compared to brominated diphenyl ethers, it is not immune to photolysis. Understanding the quantum yield of C-Br scission and its interaction with the polymer matrix (HIPS, PBT, Polyolefins) is essential for designing robust, non-yellowing formulations.
Structural Advantage
The chemical structure (Figure 1) dictates its performance:
-
Aromatic Bromine: High bond dissociation energy relative to aliphatic bromine, providing thermal stability (
). -
Imide Ring: Electron-withdrawing carbonyl groups stabilize the aromatic ring but can act as chromophores in the UV-A region.
-
Ethylene Bridge: The aliphatic linkage (
) is the structural pivot point, providing flexibility but serving as a potential site for radical attack.
Mechanistic Deep Dive: Photodegradation Pathways
The yellowing of EBTBP-modified polymers is not a simple discoloration; it is a symptom of radical-mediated matrix degradation.
The Primary Event: Homolytic Fission
Upon exposure to UV radiation (specifically 290–350 nm), the aromatic C-Br bond undergoes homolytic fission. Although the phthalimide group stabilizes the molecule, high-energy photons exceed the bond dissociation energy (~280 kJ/mol) of the C-Br bond.
The Propagation Cycle (The "Antenna Effect")
The bromine radical (
-
Abstraction:
(Polymer Radical) -
Oxidation:
The formation of HBr is the critical secondary threat. HBr is autocatalytic; it degrades the polymer and, crucially, deactivates basic light stabilizers .
Visualization of the Pathway
Figure 1: Photochemical degradation pathway of EBTBP in a polymer matrix, highlighting the generation of HBr and subsequent matrix degradation.
Stabilization Strategies: The HALS/Acid Antagonism
As researchers, we cannot stop the primary photolysis of C-Br bonds entirely. We must manage the consequences. The industry standard approach involves a synergistic blend of UV Absorbers (UVA) and Hindered Amine Light Stabilizers (HALS).
The Critical Failure Mode: HALS Deactivation
Standard HALS (e.g., TMP-based) are basic. When EBTBP degrades and releases HBr, an acid-base reaction occurs:
This salt formation permanently deactivates the HALS, rendering the polymer unprotected.
The Solution: NOR HALS & Acid Scavengers
To stabilize EBTBP formulations effectively, one must use:
-
Non-Basic HALS (NOR HALS): These hindered amines (N-alkoxy) have reduced basicity and resist protonation by HBr.
-
Acid Scavengers: Metal stearates (e.g., Calcium Stearate) or hydrotalcites (DHT-4A) must be added to neutralize HBr before it attacks the HALS.
Experimental Protocols for Stability Validation
Trustworthiness in data comes from rigorous, reproducible testing. The following protocol is designed to isolate the UV performance of the flame retardant from processing artifacts.
Sample Preparation (Twin-Screw Extrusion)
-
Matrix: High-Impact Polystyrene (HIPS) or PBT.[1][2][3][4][5]
-
Loading: 12% EBTBP (typical V-0 loading).
-
Synergist: 4% Antimony Trioxide (
). -
Control: 12% DecaBDE (for comparative baseline).
-
Process Temp: Keep
to prevent thermal pre-degradation.
Accelerated Weathering Protocol (ASTM G154 / ISO 4892)
Do not rely on outdoor weathering for development; it is too variable. Use Xenon-arc or Fluorescent UV.
-
Equipment: QUV Weatherometer or Xenon Arc.
-
Cycle:
-
Irradiation: 0.89 W/
@ 340nm. -
Temp:
(Black Panel). -
Duration: 300 hours (Screening) / 1000 hours (Validation).
-
Condensation cycle: 4 hours @
(dark).
-
Analytical Workflow
Figure 2: Standardized experimental workflow for validating UV stability in FR polymers.
Comparative Data Analysis
The following table summarizes typical performance data. EBTBP consistently outperforms DecaBDE in color stability (
Table 1: Comparative UV Stability in HIPS Matrix (300 Hours Xenon Arc)
| Property | EBTBP Formulation | DecaBDE Formulation | Unstabilized HIPS |
| Initial Color (YI) | 12.0 | 14.5 | 5.0 |
| 3.5 | 12.8 | 8.0 | |
| 8.2 | 24.5 | 18.0 | |
| Gloss Retention (%) | 85% | 40% | 60% |
| Surface Bloom | None | Visible | None |
Note: Data represents typical values for HIPS V-0 formulations containing 4%
References
-
Albemarle Corporation. (2023). SAYTEX® BT-93 Flame Retardant Technical Data Sheet. Retrieved from [Link]
-
National Institutes of Health (NIH). (1999).[3] Toxicological Summary for Ethylenebis(tetrabromophthalimide). Retrieved from [Link]
-
Gijsman, P. (2008). Photochemistry and photophysics of polymer materials: Degradation and stabilization of brominated flame retarded polymers. Polymer Degradation and Stability.[1][2][6][7]
-
European Chemicals Agency (ECHA). (2023). Substance Information: N,N'-ethylenebis(3,4,5,6-tetrabromophthalimide).[3] Retrieved from [Link]
Sources
Technical Guide: Environmental Fate & Persistence of Ethylenebis(tetrabromophthalimide)
Topic: Environmental Fate and Persistence of Ethylenebis(tetrabromophthalimide) (EBTBP) Content Type: Technical Guide / Whitepaper Audience: Researchers, Environmental Scientists, and Drug/Chemical Development Professionals
Executive Summary
Ethylenebis(tetrabromophthalimide) (EBTBP), commonly identified by the trade names Saytex BT-93 or BT-93W, is a high-molecular-weight brominated flame retardant (BFR). Unlike lower-molecular-weight BFRs (e.g., PBDEs) that exhibit high bioaccumulation potential, EBTBP presents a unique environmental profile: high persistence coupled with low bioaccumulation .
This guide analyzes the physicochemical drivers governing EBTBP’s environmental behavior.[1] The compound’s extreme hydrophobicity (Log Kow > 9) dictates rapid partitioning into sediment and soil organic matter, effectively immobilizing it in the aquatic compartment. While resistant to biotic degradation, EBTBP is susceptible to photolytic debromination in surface media, generating lower-brominated congeners that may possess distinct toxicological profiles.
Physicochemical Profile & Environmental Implications[1][2][3][4][5][6]
The fate of EBTBP is deterministically ruled by its molecular size and lipophilicity. Researchers must understand these parameters to predict transport and design extraction protocols.
Table 1: Key Physicochemical Properties of EBTBP
| Property | Value (Approx.) | Environmental Implication |
| Molecular Weight | 951.5 g/mol | Limits membrane permeability; reduces bioavailability. |
| Log Kow | ~9.8 (Estimated) | Drives strong sorption to sediment/sludge; negligible dissolved phase concentration. |
| Water Solubility | < 1 µg/L (Insoluble) | Transport occurs via suspended particulate matter (SPM), not solution. |
| Vapor Pressure | < 1 × 10⁻⁷ Pa | Volatilization from water/soil is negligible; atmospheric transport is particle-bound. |
| Physical State | White/Off-white powder | High melting point (>450°C) indicates thermal stability, complicating GC-MS analysis. |
Expert Insight: The high Log Kow suggests EBTBP should bioaccumulate. However, the "molecular cutoff" theory applies here: the molecule’s steric bulk (cross-sectional diameter > 9.5 Å) prevents passive diffusion across gill or intestinal membranes, resulting in low Bioconcentration Factors (BCF < 10) in aquatic species like carp.
Environmental Transport & Partitioning[1][5]
EBTBP enters the environment primarily through dust emissions from manufacturing or abrasion of consumer plastics (e.g., HIPS, thermoplastics). Once released, its fate is governed by particulate dynamics .
Partitioning Dynamics
-
Aquatic Systems: EBTBP rapidly partitions from the water column to suspended solids and settles into the sediment bed. It acts as a "sink" contaminant.
-
Terrestrial Systems: Strong binding to soil organic carbon (Koc) limits leaching into groundwater. Mobility is restricted to soil erosion events.
-
Atmospheric: Exists almost exclusively in the particulate phase. Long-range transport is possible only via fine particulate matter (PM2.5) drift.
Visualization: Environmental Fate Conceptual Model
The following diagram illustrates the vector flow of EBTBP from source to sink, highlighting the critical role of sedimentation.
Caption: Conceptual model of EBTBP fate showing rapid partitioning to sediment and soil sinks due to high hydrophobicity.[2]
Persistence & Degradation Mechanisms[5]
EBTBP is classified as highly persistent . Standard OECD 301 biodegradation tests typically show <1% degradation over 28 days. However, abiotic pathways provide a route for transformation.
Photolytic Debromination
While thermally and hydrolytically stable, EBTBP contains Carbon-Bromine (C-Br) bonds susceptible to UV cleavage.
-
Mechanism: Homolytic fission of the C-Br bond under UV irradiation (sunlight).
-
Pathway: Stepwise debromination (loss of Br atoms) leads to hepta-, hexa-, and penta-brominated derivatives.
-
Significance: Lower brominated products may become more bioavailable and mobile than the parent compound.
Hydrolysis
The phthalimide linkage is theoretically susceptible to hydrolysis, potentially yielding tetrabromophthalic acid (TBPA) and ethylenediamine. However, due to extreme insolubility, this reaction is kinetically negligible in environmental conditions.
Visualization: Degradation Pathway
Caption: Primary degradation pathways: Stepwise photolytic debromination and theoretical (slow) hydrolysis to TBPA.
Analytical Methodologies
Detecting EBTBP in environmental matrices is challenging.[3] The compound's thermal instability precludes standard Gas Chromatography (GC) methods often used for other BFRs (like PCBs), as EBTBP degrades in the injection port or column.
Recommended Protocol: LC-APPI-MS/MS
Liquid Chromatography with Atmospheric Pressure Photoionization (LC-APPI) is the gold standard. Electrospray Ionization (ESI) can be used but often yields lower sensitivity for this non-polar molecule.
Step-by-Step Sediment Extraction Protocol
-
Sample Preparation: Freeze-dry sediment and sieve (<250 µm) to homogenize.
-
Extraction (SLE):
-
Mix 5g sediment with diatomaceous earth.
-
Extract using Toluene or Dichloromethane (DCM) via Pressurized Liquid Extraction (PLE) or Soxhlet (16 hours). Note: Toluene is preferred for solubility.
-
-
Cleanup:
-
Acid Digestion: Treat extract with concentrated H₂SO₄ to remove lipids (EBTBP is acid-stable).
-
Solid Phase Extraction (SPE): Pass through a Silica gel or Florisil cartridge. Elute with Hexane:DCM (1:1).
-
-
Instrumental Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (short column, e.g., 50mm, to reduce backpressure and retention time).
-
Mobile Phase: Methanol/Water or Acetonitrile/Water gradient.
-
Ionization: APPI (Negative Mode) or ESI (Negative Mode).
-
MRM Transitions: Monitor parent ion [M-H]⁻ or specific bromide cluster fragments (e.g., m/z 79 and 81).
-
Visualization: Analytical Workflow
Caption: Optimized analytical workflow prioritizing LC-MS to prevent thermal degradation common in GC methods.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 36183, Ethylene bis(tetrabromophthalimide). Retrieved from [Link]
-
Environment and Climate Change Canada. (2019). Screening Assessment: Certain Organic Flame Retardants Substance Grouping - EBTBP. Retrieved from [Link][1][4][5][6]
-
U.S. EPA. (2015). TSCA Work Plan Chemical Technical Supplement – Physicochemical Properties and Environmental Fate of the Brominated Phthalates. Retrieved from [Link]
-
ResearchGate. (2025). Environmental Occurrence of Emerging and Legacy Brominated Flame Retardants Near Suspected Sources in Norway.[4] Retrieved from [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapidly detecting tetrabromobisphenol A in soils and sediments by paper spray ionization mass spectrometry combined with isotopic internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethylene bis(tetrabromophthalimide) | C18H4Br8N2O4 | CID 36183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comprehensive Toxicological and Safety Assessment of N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP)
Executive Summary & Chemical Identity
N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP), widely known by the trade name Saytex BT-93 , is a high-molecular-weight brominated flame retardant (BFR). Unlike lower molecular weight BFRs (e.g., PBDEs), EBTBP exhibits exceptional thermal stability and resistance to blooming.
For researchers and drug development professionals, EBTBP presents a unique profile: it is a high-production volume chemical with low bioavailability . Its safety profile is defined not by intrinsic toxicity, but by its physical persistence and insolubility, which complicates standard toxicological assay preparation.
Physicochemical Constraints for Biological Assays
The primary challenge in handling EBTBP in a laboratory setting is its extreme insolubility. Standard solvent vehicles (DMSO, Methanol, Water) are ineffective, requiring specific suspension protocols for in vivo or in vitro dosing.
| Property | Value | Implication for Research |
| CAS Number | 32588-76-4 | Primary identifier for regulatory dossiers. |
| Molecular Weight | 951.47 g/mol | Limits transmembrane transport; reduces bioavailability. |
| Melting Point | 446–456 °C | Extremely stable; resistant to thermal degradation. |
| Water Solubility | < 0.01% (Insoluble) | Critical: Cannot be dissolved for standard aqueous assays. |
| Organic Solubility | Insoluble (Acetone, Toluene, MeOH) | Requires suspension/emulsion for dosing vehicles. |
| Appearance | Light yellow/off-white powder | High potential for electrostatic dust generation. |
Toxicological Profile
Data synthesized from ECHA Registration Dossiers and National Toxicology Program (NTP) summaries.
EBTBP is characterized by low acute toxicity across all standard routes of exposure. This is mechanistically attributed to its high molecular weight (>900 Da) and steric bulk, which prevent significant absorption across biological membranes (the "Lipinski Rule of 5" violation).
Acute & Chronic Toxicity Data
| Endpoint | Species | Result | Classification |
| Acute Oral LD50 | Rat | > 7,500 mg/kg | Non-Toxic |
| Acute Dermal LD50 | Rabbit | > 2,000 mg/kg | Non-Toxic |
| Inhalation LC50 | Rat | Mild toxicity observed | Low Risk (Dust Irritant) |
| Skin Irritation | Rabbit | Non-irritating | Negative |
| Eye Irritation | Rabbit | Mild (Draize Score: 3.0 @ 1hr) | Transient Irritant |
| Genotoxicity (Ames) | S. typhimurium | Negative | Non-Mutagenic |
| Carcinogenicity | Rat (2-year) | No evidence | Not Classified |
Mechanistic Insight: The "Inert Dust" Effect
While chemically non-reactive, EBTBP poses a mechanical risk. Inhalation studies indicate that adverse effects (dyspnea) are likely caused by physical obstruction of alveolar macrophages or physical irritation of the respiratory tract rather than chemical cytotoxicity.
ADME: Absorption, Distribution, Metabolism, Excretion
Understanding the pharmacokinetics of EBTBP is vital for interpreting bioaccumulation studies. The molecule acts largely as an inert transit agent through the gastrointestinal (GI) tract.
Validated ADME Pathway
-
Absorption: Negligible. The bulky brominated phthalimide structure hinders passive diffusion.
-
Metabolism: Minimal. No major oxidative metabolites have been isolated in standard rat microsome assays.
-
Excretion: Primarily fecal.[1]
-
Feces: ~65% of administered dose (unchanged).[1]
-
Urine: ~15% (likely low-MW impurities or breakdown products, not parent compound).
-
Bioaccumulation: Low potential compared to PBDEs, but trace retention observed in liver and kidney tissues.
-
Figure 1: Pharmacokinetic fate of EBTBP showing fecal excretion as the dominant pathway due to poor oral bioavailability.
Experimental Protocols: Handling & Dosing
Because EBTBP cannot be dissolved, researchers must use suspension mechanics for accurate dosing.
Protocol: Preparation of Homogeneous Dosing Suspension
Objective: Create a stable suspension for oral gavage (rat/mouse) at 100 mg/kg. Vehicle: Corn Oil or 1% Carboxymethylcellulose (CMC).
-
Weighing: Weigh EBTBP powder inside a static-controlled weigh boat. Note: The powder is electrostatic; use an anti-static gun if available.
-
Wetting: Transfer powder to a glass vial. Add a small volume (10% of total) of the vehicle (e.g., Corn Oil) and triturate with a glass rod to break up clumps.
-
Dispersion: Add the remaining vehicle.
-
Sonication (Critical Step): Probe sonicate for 60 seconds (pulsed: 10s on, 10s off) to disperse aggregates. Do not use bath sonication; it is insufficient for this density.
-
Dosing: Vortex immediately before drawing into the gavage needle. The suspension is unstable and will settle within minutes.
Occupational Hygiene & Safety Standards
For laboratory personnel, the primary risk is inhalable dust . EBTBP is not a volatile organic compound (VOC) but qualifies as a "Particulate Not Otherwise Classified" (PNOC).
Exposure Limits (OELs)
-
OSHA/ACGIH: No specific listing.
-
Recommended Limit (PNOC):
Hierarchy of Controls Workflow
To ensure safety during weighing and processing, follow this control hierarchy:
Figure 2: Occupational safety hierarchy for handling EBTBP powder, prioritizing engineering controls over PPE.
Spill Cleanup Procedure
Do NOT dry sweep. Dry sweeping generates airborne dust.
-
Dampen: Mist the spill area with water or a water/surfactant mix.
-
Absorb: Wipe with damp paper towels or use an inert absorbent (vermiculite).
-
Disposal: Place in a sealed container labeled "Non-Hazardous Chemical Waste" (unless contaminated with other solvents).
References
-
National Toxicology Program (NTP). (1992).[3] Chemical Repository Summary: N,N-Ethylene-bis(tetrabromophthalimide).[1][3][4] National Institutes of Health.[1][3] [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier for N,N'-ethylenebis(3,4,5,6-tetrabromophthalimide). EC Number 251-118-6.[5] [Link][3]
-
Government of Canada. (2019). Screening Assessment: Ethylene bis(tetrabromophthalimide) (EBTBP). Environment and Climate Change Canada. [Link]
-
Albemarle Corporation. (2019).[1][5] Saytex BT-93 Flame Retardant Technical Data Sheet.[Link] (Note: Direct deep links to TDS often expire; referenced via supplier portal).
Sources
Methodological & Application
Application Note: High-Performance Flame Retardancy in Polypropylene using N,N-Ethylene-bis(tetrabromophthalimide)
[1]
Executive Summary
Polypropylene (PP) is a highly combustible thermoplastic with a limiting oxygen index (LOI) of approximately 17-18%, making it prone to rapid ignition and dripping. This guide details the application of N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP), a premium brominated flame retardant (BFR), to achieve UL94 V-0 ratings in PP.
Unlike legacy additives such as DecaBDE, EBTBP offers exceptional thermal stability (
Material Profile & Mechanism of Action[2]
Chemical Identity[1]
-
Chemical Name: N,N-Ethylene-bis(tetrabromophthalimide)[1][2][3]
-
Common Trade Names: Saytex BT-93 (Albemarle), Uniplex FR 93.
-
Physical State: White to off-white powder.
-
Key Property: High melting point (~450°C). Crucial Note: EBTBP does not melt during standard PP processing temperatures (200–230°C). It functions as a solid filler, requiring high-shear dispersive mixing.
Mechanism: The Radical Trap & Synergism
EBTBP functions primarily in the gas phase . Upon combustion, the carbon-bromine bonds scission to release active bromine radicals (
To achieve high efficiency, EBTBP is almost universally used with Antimony Trioxide (Sb₂O₃) .
-
Acid Release: EBTBP releases HBr.
-
Synergist Activation: HBr reacts with Sb₂O₃ to form Antimony Tribromide (
). -
Flame Scouring:
is a heavy, volatile gas that blankets the flame and scavenges radicals more effectively than HBr alone.
Figure 1: The synergistic mechanism of EBTBP and Antimony Trioxide in interrupting the combustion cycle.
Formulation Protocols
The following formulations are starting points. Optimization is required based on the specific Melt Flow Index (MFI) of the base resin.
Formulation Strategy (Weight %)
| Component | Role | UL94 V-2 Target | UL94 V-0 Target |
| Polypropylene (Homopolymer) | Base Matrix | Balance | Balance |
| EBTBP (Saytex BT-93) | Flame Retardant | 4.0% – 6.0% | 18.0% – 22.0% |
| Antimony Trioxide (Sb₂O₃) | Synergist | 1.5% – 2.0% | 6.0% – 8.0% |
| Talc / Glass Fiber | Reinforcement | Optional | Optional (Note 1) |
| Antioxidant (Phenolic) | Process Stabilizer | 0.1% | 0.2% |
| Antioxidant (Phosphite) | Process Stabilizer | 0.1% | 0.2% |
| Metal Stearate (Ca/Zn) | Lubricant/Acid Scavenger | 0.2% | 0.5% |
Note 1: If using Glass Fiber (GF), the "wicking effect" increases flammability. You must increase the FR loading by approximately 20% relative to the unreinforced grade (e.g., move to 22-25% EBTBP).
Critical Formulation Ratios
-
Br : Sb Ratio: Maintain a ratio of roughly 3:1 (Bromine to Antimony atoms). By weight, this translates to roughly 3 parts EBTBP to 1 part Sb₂O₃.
-
Stabilization: EBTBP is thermally stable, but the high shear required to disperse it can degrade the PP chain. A robust antioxidant package (e.g., Irganox 1010 + Irgafos 168) is mandatory.
Processing Protocol: Compounding
Since EBTBP does not melt, dispersive mixing is the critical success factor. Poor dispersion leads to agglomerates, which act as stress concentrators (reducing impact strength) and cause inconsistent flammability results.
Equipment Requirements
-
Extruder: Co-rotating Twin-Screw Extruder (L/D ratio
36:1 recommended). -
Feeders: Gravimetric split-feeding is preferred.
-
Main Throat: PP Pellets + Stabilizers.
-
Side Feeder (Downstream): EBTBP + Sb₂O₃ powder mixture. (Prevents excessive wear and screw slippage in the melting zone).
-
Temperature & Shear Profile
-
Zone 1-2 (Feeding): 160°C – 180°C (Ensure melting of PP).
-
Zone 3-6 (Mixing): 190°C – 210°C.
-
Die Head: 210°C – 220°C.
-
Melt Temp: Do not exceed 250°C. While EBTBP is stable to 450°C, the PP matrix will degrade, and the carrier wax of the synergist (if masterbatched) may volatilize.
Workflow Diagram
Figure 2: Compounding workflow emphasizing the transition from raw material to validated specimen.
Validation & Characterization
Every batch must be self-validated using the following hierarchy of tests.
Flammability Testing[8]
-
UL 94 Vertical Burn (ASTM D3801):
-
Specimen: 125 x 13 x 3.2 mm (and 1.6 mm).
-
Target: V-0 (Burning stops within 10 seconds; no flaming drips).
-
Failure Mode: If flaming drips occur, increase Sb₂O₃ slightly or check for poor dispersion (agglomerates act as wicks).
-
-
Limiting Oxygen Index (LOI) (ASTM D2863):
-
Pure PP: ~17.5%.
-
Target for V-0: > 28%.
-
Mechanical Impact (The Trade-off)
Adding 25-30% solid filler (EBTBP + Sb₂O₃) significantly reduces impact strength.
-
Izod Impact (Notched): Expect a 30-50% reduction compared to neat PP.
-
Mitigation: If impact strength is critical, incorporate an impact modifier (e.g., POE - Polyolefin Elastomer) at 5-10%, but be aware this adds fuel and may require slightly higher FR loading.
Blooming/Migration Test
One of EBTBP's main advantages is non-blooming. Validate this:
-
Protocol: Place molded plaques in an oven at 80°C for 168 hours (7 days).
-
Observation: Inspect surface for white powder exudation. EBTBP should show zero bloom , whereas lower molecular weight BFRs will powder out.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Flaming Drips (UL94 Fail) | Insufficient Synergist | Increase Sb₂O₃ ratio; ensure Br:Sb is near 3:1. |
| Grey/Black Specks | Material Degradation | Reduce screw speed (shear heat); check antioxidant levels; lower barrel temps. |
| Low Impact Strength | Poor Dispersion | Increase screw RPM; optimize screw design (add kneading blocks); use surface-treated FR. |
| Yellowing | Thermal Oxidation | EBTBP is stable, but PP is not. Increase phosphite stabilizer (e.g., Irgafos 168). |
References
-
Albemarle Corporation. (2023). Saytex BT-93 Flame Retardant Technical Data Sheet. Retrieved from [Link]
-
National Institutes of Health (NIH). (1999).[1] Toxicological Summary for Ethylenebis(tetrabromophthalimide). Retrieved from [Link]
-
Government of Canada. (2019). Screening Assessment: EBTBP (Chemicals Management Plan). Retrieved from [Link]
Technical Application Note: Optimized Incorporation of Saytex BT-93 in HIPS
Executive Summary
This application note details the technical methodology for incorporating Saytex BT-93 (Ethylene bis(tetrabromophthalimide)) into High-Impact Polystyrene (HIPS) to achieve UL94 V-0 flammability ratings. Unlike melt-blendable brominated flame retardants (such as certain brominated epoxies), Saytex BT-93 possesses a melting point (~456°C) significantly higher than the processing temperature of HIPS (200–230°C). Consequently, it functions as a solid filler within the polymer matrix.
Successful incorporation requires a processing strategy focused on dispersive mixing rather than melt blending. This guide provides a self-validating protocol to maximize flame retardancy while minimizing the degradation of HIPS mechanical properties, specifically Notched Izod Impact strength.
Material Science Fundamentals
The Filler-Matrix Interaction
Saytex BT-93 is a non-blooming, aromatic brominated flame retardant (FR). Its high thermal stability and UV resistance make it superior to DecaBDE for applications requiring color stability (e.g., white electronics housings).
-
Saytex BT-93 State: Solid particulate (Mean particle size ~3 µm).
-
HIPS Matrix: Two-phase system comprising a rigid polystyrene matrix and dispersed polybutadiene rubber particles.
-
Critical Challenge: The FR particles can act as stress concentrators, initiating cracks and significantly reducing the impact resistance provided by the rubber phase. Proper dispersion is non-negotiable.
The Synergistic Mechanism
BT-93 requires a synergist, typically Antimony Trioxide (ATO, Sb₂O₃), to function effectively. The mechanism occurs in the gas phase:[1]
-
Decomposition: At fire temperatures, BT-93 releases HBr.
-
Synergism: HBr reacts with Sb₂O₃ to form Antimony Tribromide (SbBr₃).
-
Radical Scavenging: SbBr₃ is a heavy, volatile gas that enters the flame zone, scavenging high-energy H• and OH• radicals, thereby extinguishing the combustion cycle.
Formulation Framework
The following formulations are starting points for achieving specific UL94 ratings at 1.6mm and 3.2mm thicknesses.
Table 1: Recommended Starting Formulations (Weight %)
| Component | Function | UL94 V-2 Target | UL94 V-0 Target |
| HIPS Resin | Base Matrix | 88 - 90% | 80 - 82% |
| Saytex BT-93 | Flame Retardant | 8 - 10% | 12 - 14% |
| Antimony Trioxide | Synergist | 2.5 - 3.0% | 4.0 - 5.0% |
| SBS Copolymer | Impact Modifier | 0 - 2% | 3 - 5% |
| Antioxidants | Thermal Stabilizer | 0.2% | 0.2% |
| Zinc Stearate | Lubricant/Dispersion | 0.3% | 0.3% |
Expert Insight: As FR loading increases (V-0 target), impact strength drops. The addition of Styrene-Butadiene-Styrene (SBS) block copolymer is recommended to restore ductility.
Processing Protocol: Twin-Screw Extrusion
Objective: Achieve homogenous distribution of solid BT-93 and ATO particles without degrading the polybutadiene rubber phase of the HIPS.
Equipment Configuration
-
Extruder: Co-rotating Twin-Screw Extruder (L/D ratio ≥ 32:1 recommended).
-
Feeder Setup:
-
Feeder A (Main Throat): HIPS pellets + SBS + Lubricants.
-
Feeder B (Side Feeder - Downstream): Saytex BT-93 + ATO powder blend.
-
Reasoning: Split feeding reduces abrasive wear on the screws in the melting zone and prevents the FR from interfering with the initial melting of the HIPS.
-
Screw Design Strategy
Since BT-93 does not melt, the screw design must utilize kneading blocks to generate shear forces capable of breaking up agglomerates.
-
Zone 1-2 (Conveying): Deep flighted elements for rapid intake.
-
Zone 3-4 (Melting): Kneading blocks (45°/90°) to melt the HIPS.
-
Zone 5 (Side Feed): High-pitch conveying elements to accept the FR powder.
-
Zone 6-7 (Mixing): Distributive mixing elements (e.g., gear mixers or narrow kneading discs). Avoid excessive shear that would degrade the rubber phase.
-
Zone 8 (Pumping): Standard conveying to the die.
Temperature Profile
Keep temperatures below 240°C to prevent thermal degradation of the HIPS rubber phase. BT-93 is stable up to >400°C, so it is not the limiting factor.
| Zone | Feeder | Melt Zone | Mixing Zone | Die |
| Temp (°C) | 180 | 210 | 220 | 230 |
Visualization of Workflows & Mechanisms
Compounding Workflow
This diagram illustrates the split-feed protocol essential for maintaining HIPS integrity while incorporating solid FR fillers.
Figure 1: Split-feed extrusion workflow minimizing screw wear and optimizing dispersion.
Flame Retardant Mechanism
Understanding the chemical pathway ensures the researcher understands the necessity of the Antimony Trioxide synergist.
Figure 2: Gas-phase radical scavenging mechanism requiring Br/Sb synergism.
Validation & Troubleshooting
Self-Validating Quality Control
To ensure the protocol was successful, perform these three tests in order:
-
Visual Inspection (The "Bloom" Test):
-
Method: Age molded parts at 60°C for 1 week.
-
Pass Criteria: No white powder surfacing. BT-93 is non-blooming; if blooming occurs, check if an incorrect FR grade (like standard BDDP) was used or if low-molecular-weight impurities are present.
-
-
Notched Izod Impact (ASTM D256):
-
Method: Compare FR-HIPS against virgin HIPS.
-
Pass Criteria: Retention of >60% of virgin HIPS impact strength.[2] If lower, increase SBS loading or optimize screw speed to reduce shear degradation.
-
-
Flammability (UL94):
-
Method: Vertical burn test at 1.6mm.
-
Pass Criteria: V-0 (Burning stops within 10s, no flaming drips). If dripping occurs, the ATO dispersion is likely poor.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Impact Strength | Poor dispersion of BT-93 (agglomerates act as flaws). | Increase screw RPM (within limits) or adjust kneading block configuration. |
| Streaks on Surface | Agglomeration of ATO or BT-93. | Check side-feeder consistency; add 0.5% EBS wax or Zinc Stearate. |
| Yellowing | Polymer degradation due to shear heating. | Lower barrel temperatures in mixing zones; reduce screw RPM. |
| Flaming Drips (V-2) | Insufficient char formation or synergist ratio. | Verify Br:Sb ratio is ~3:1. Ensure ATO is not agglomerated. |
References
-
Albemarle Corporation. (2023).[3][4] SAYTEX® BT-93 Flame Retardant Technical Data Sheet. Retrieved from [Link]
- Weil, E. D., & Levchik, S. V. (2009). Flame Retardants for Plastics and Textiles: Practical Applications. Hanser Publishers. (Standard text on Br/Sb synergism).
-
ScienceDirect. (2007). Preparation and properties of flame retardant high impact polystyrene. Retrieved from [Link]
-
UL Prospector. (2023). SAYTEX® BT-93W General Properties and Processing. Retrieved from [Link]
Sources
Analytical methods for quantification of N,N-Ethylene-bis(tetrabromophthalimide) in polymer matrices
Application Note: High-Performance Quantification of N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP) in Polymer Matrices
Part 1: Executive Summary & Technical Scope
Target Analyte: N,N-Ethylene-bis(tetrabromophthalimide) Common Trade Names: Saytex BT-93, Citex BT-93 CAS Registry Number: 32588-76-4 Molecular Weight: 951.47 g/mol Matrix Focus: High-Impact Polystyrene (HIPS), Polyethylene (PE), Polypropylene (PP), Polybutylene Terephthalate (PBT).[1][2]
The Analytical Challenge: EBTBP presents a unique analytical paradox. It is engineered for extreme thermal stability (Melting Point ~450°C) and solvent resistance to prevent "blooming" in plastics.[1] These same properties make it notoriously difficult to analyze.[1]
-
Volatility: Its high molecular weight and melting point render standard Gas Chromatography (GC) unsuitable due to inlet discrimination and thermal degradation.[1]
-
Solubility: It is insoluble in standard reverse-phase solvents (Methanol, Water) and only sparingly soluble in strong organics (THF, Toluene, Xylene) at elevated temperatures.[1]
Strategic Approach: This protocol prioritizes High-Performance Liquid Chromatography (HPLC) with strong solvent modification as the "Gold Standard" for quantification.[1] GC-MS is relegated to a qualitative screening role via Pyrolysis.[1]
Part 2: Chemical Properties & Safety[1]
| Property | Value | Analytical Implication |
| Structure | Bis-imide with 8 Bromines | High UV absorption (220-254 nm); Distinctive Isotope Pattern in MS.[1] |
| Melting Point | ~456°C | Do NOT use standard GC split/splitless injection. |
| Solubility | <0.1 g/100g (Water, MeOH) | Extraction requires boiling Toluene or Xylene.[1] |
| Thermal Stability | 1% Wt Loss @ 336°C | Stable during polymer processing, but degrades in hot GC injectors.[1] |
Safety Advisory: EBTBP is a halogenated contaminant.[1] All sample prep involving dry powder must occur in a fume hood to avoid inhalation of particulates.
Part 3: Sample Preparation Protocol
Principle: The extraction efficiency is the limiting factor. Passive soaking is ineffective. We utilize Solvent-Enhanced Dispersion to overcome the polymer matrix.
Step 1: Cryogenic Comminution
Polymers like HIPS and PBT are tough. Standard milling generates heat, which can degrade the matrix or the analyte.
-
Cut polymer pellets/parts into <2mm pieces.
-
Immerse in Liquid Nitrogen (
) for 5 minutes. -
Grind in a Cryo-Mill (e.g., SPEX Freezer/Mill) at 10 Hz for 2 minutes.
-
Goal: Fine powder (<500
) to maximize surface area.[1]
Step 2: Extraction (Choose based on throughput)
-
Method A: Soxhlet Extraction (The Reference Standard)
-
Method B: Ultrasonic-Assisted Extraction (UAE) (Rapid Screening) [1]
-
Solvent: 1:1 Toluene:Tetrahydrofuran (THF).[1]
-
Temp: 60°C (Controlled bath).
-
Duration: 3 cycles of 30 mins.
-
Pros: Fast. Cons: Lower recovery for highly cross-linked polymers.
-
Step 3: Purification & Reconstitution (CRITICAL)
Because EBTBP precipitates in cold solvents, the extract must be kept warm or diluted with a strong solvent before injection.
-
Filter extract through 0.45
PTFE (Do not use Nylon; it may bind the analyte). -
Evaporate solvent to near dryness under Nitrogen stream.
-
Reconstitute immediately in THF (Tetrahydrofuran) .
-
Note: Do not reconstitute in Methanol/Acetonitrile; the analyte will crash out.
-
Part 4: Analytical Method: HPLC-UV/MS
Rationale: Reverse Phase (RP) LC is standard, but the mobile phase must be modified to prevent on-column precipitation.
Instrument Configuration
-
System: HPLC or UHPLC with UV-Vis (PDA) or Mass Spec.
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent)[1]
-
Dimensions: 150 mm x 4.6 mm, 3.5
.[1] -
Why? High carbon load provides retention; wide pore size prevents clogging.
-
-
Column Temperature: 40°C (Essential to maintain solubility).
Mobile Phase Gradient
-
Solvent A: Water (0.1% Formic Acid) - Weak solvent[1]
-
Solvent B: Acetonitrile:THF (80:20 v/v) - Strong solvent[1]
-
Note: Pure ACN is often too weak to elute EBTBP as a sharp peak.[1] The addition of 20% THF improves peak shape.
-
| Time (min) | % Solvent B | Flow Rate (mL/min) |
| 0.0 | 60 | 1.0 |
| 10.0 | 100 | 1.0 |
| 15.0 | 100 | 1.0 |
| 15.1 | 60 | 1.0 |
| 20.0 | 60 | 1.0 |
Detection Parameters
-
UV-Vis: 235 nm (Primary), 254 nm (Secondary).[1]
-
Mass Spectrometry (LC-MS/MS):
-
Source: APCI (Atmospheric Pressure Chemical Ionization) - Negative Mode.[1]
-
Reasoning: ESI is often inefficient for non-polar, highly halogenated aromatics.[1] APCI provides better ionization via electron capture mechanisms.
-
Precursor Ion: [M]- or [M-Br]- clusters.[1] Look for the characteristic bromine isotope envelope (79Br/81Br).
-
Part 5: Visualization of Workflow
Caption: Figure 1. Optimized analytical workflow for EBTBP quantification, highlighting the critical solvent management steps to prevent analyte precipitation.
Part 6: Validation & Quality Control
To ensure Trustworthiness , the method must be self-validating.[1]
-
Linearity: Prepare calibration standards in THF ranging from 10 ppm to 500 ppm.
must be > 0.995. -
Recovery Spikes:
-
Spike a "blank" polymer (e.g., virgin PE) with a known amount of EBTBP.[1]
-
Process through the entire extraction.
-
Acceptance Criteria: 85% - 115% recovery.
-
-
Internal Standard (IS):
-
Use Decachlorobiphenyl (DCBP) or Decabromodiphenyl ether (BDE-209) (if resolved).[1]
-
Add IS to the extraction solvent before extraction to correct for solvent loss and injection variability.
-
Part 7: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Low solubility in mobile phase.[1] | Increase THF content in Mobile Phase B; Increase Column Temp to 50°C. |
| Low Recovery | Analyte precipitation during cooling. | Keep extraction vessels warm; dilute immediately with THF. |
| Ghost Peaks | Carryover from previous high-conc injection.[1] | Add a "needle wash" step with 100% THF between injections. |
| No Peak (GC) | Thermal degradation / Inlet absorption.[1] | Switch to HPLC. If GC is mandatory, use Cool-On-Column inlet + High Temp column (e.g., DB-5ht).[1] |
References
-
Albemarle Corporation. (2023).[1] Saytex BT-93 Flame Retardant Technical Data Sheet. Retrieved from [Link]
-
International Electrotechnical Commission (IEC). (2013).[1] IEC 62321-3-1:2013 Determination of certain substances in electrotechnical products - Screening by X-ray fluorescence spectrometry.[1] Retrieved from [Link]
-
Covaci, A., et al. (2003).[1] Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. Environment International. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023).[1] Substance Information: N,N'-ethylenebis(3,4,5,6-tetrabromophthalimide).[1][3][4] Retrieved from [Link][1]
Sources
Safe handling and disposal procedures for N,N-Ethylene-bis(tetrabromophthalimide)
Application Note: Safe Handling and Disposal Procedures for N,N-Ethylene-bis(tetrabromophthalimide)
Executive Summary
N,N-Ethylene-bis(tetrabromophthalimide) (CAS: 32588-76-4), commercially known as Saytex BT-93 , is a premium brominated flame retardant used extensively in high-performance engineering thermoplastics (HIPS, PBT, Polycarbonate) and wire/cable insulation.[1]
While EBTBP exhibits a low acute toxicity profile, its physical form—typically a fine, micronized powder—presents significant industrial hygiene challenges. The primary risks are mechanical respiratory irritation and potential environmental persistence . This guide provides a rigorous, self-validating framework for researchers and material scientists to handle, process, and dispose of EBTBP safely, ensuring compliance with GLP (Good Laboratory Practice) and environmental stewardship standards.
Material Characterization & Physicochemical Properties
Understanding the physical nature of EBTBP is the first line of defense. Its hydrophobicity and high melting point dictate specific handling protocols.
| Property | Value | Implications for Handling |
| Appearance | Light yellow powder | High dust potential; requires static control. |
| Melting Point | ~456°C | Extremely thermally stable; unlikely to degrade during standard autoclaving. |
| Solubility (Water) | < 0.01 wt% @ 25°C | Insoluble; aqueous cleanup methods are ineffective without surfactants. |
| Solubility (Acetone) | < 0.01 wt% @ 25°C | Insoluble, but acetone wets the powder effectively for cleanup. |
| Specific Gravity | 2.77 | Dense powder; settles quickly in suspension but aerates easily. |
| Particle Size | ~3.0 µm (Mean) | Respirable fraction concern; HEPA filtration required. |
Hazard Identification & Risk Assessment
Health Hazards
-
Inhalation: The critical vector of exposure. Fine particulates may cause mechanical irritation to the upper respiratory tract. Chronic inhalation of overload dusts can lead to benign pneumoconiosis.
-
Dermal/Eye: Non-corrosive, but acts as a mechanical abrasive. Prolonged contact may cause dryness or transient irritation.
-
Systemic Toxicity: Low. LD50 (Oral, Rat) > 5,000 mg/kg; LD50 (Dermal, Rabbit) > 2,000 mg/kg. Not classified as a carcinogen, mutagen, or reproductive toxin by IARC, NTP, or OSHA.
Environmental Hazards[2][3][4][5]
-
Persistence: EBTBP is hydrolytically stable and resistant to biodegradation.
-
Bioaccumulation: Debate exists. While the high molecular weight (951.5 g/mol ) generally impedes membrane transport, bioconcentration has been observed in aquatic species (e.g., carp). Strict containment is required to prevent release into water systems.
Engineering Controls & Personal Protective Equipment (PPE)
The "Defense in Depth" Strategy: Do not rely solely on PPE. Engineering controls are the primary barrier.
-
Primary Containment: All weighing and transfer operations must occur within a Chemical Fume Hood or a Powder Containment Enclosure with HEPA filtration.
-
Static Control: Use anti-static weighing boats and ground all metal spatulas. EBTBP is prone to static charge, which causes "fly-away" dust.
-
PPE Requirements:
-
Respiratory: N95 (minimum) or P100 respirator if working outside a hood.
-
Dermal: Nitrile gloves (4 mil minimum). Tyvek® lab coat or sleeve covers to prevent dust accumulation on clothing.
-
Ocular: Safety goggles (indirect venting) to prevent dust entry.
-
Protocol 1: Safe Weighing and Transfer
Objective: Transfer EBTBP powder from bulk storage to reaction vessel with < 0.1% mass loss to air (dusting).
Workflow Visualization:
Figure 1: Safe handling workflow emphasizing static control and containment.
Step-by-Step Procedure:
-
Environment Prep: Verify fume hood face velocity is 80–100 fpm. Clear the deck of unnecessary clutter.
-
Static Neutralization: Pass an ionizing gun over the weighing boat and the source container. This is critical; charged EBTBP powder will repel from the spatula.
-
Transfer:
-
Open the source container inside the hood.
-
Use a long-handled stainless steel spatula.
-
Transfer powder slowly. If dust becomes visible, pause and allow the hood exhaust to clear it.
-
-
Closing: Wipe the threads of the source container with a Kimwipe dampened with isopropyl alcohol (IPA) before resealing. This prevents abrasive grinding in the cap.
-
Decontamination: Wipe the balance and surrounding area with a wet cloth (IPA or water/surfactant mix). Do not dry sweep.
Protocol 2: Emergency Response (Spill Cleanup)
Objective: Safely remediate a powder spill without generating an aerosol cloud.
The "Wet Method" Logic: Because EBTBP is hydrophobic, water alone will bead up and may cause the powder to scatter. A solvent with lower surface tension (Acetone or Ethanol) is required to "wet" the powder effectively, binding it into a sludge for removal.
Procedure:
-
Isolate: Evacuate non-essential personnel. Post "Do Not Enter" signage.
-
PPE Upgrade: Wear a P100 respirator and double-glove.
-
Wetting:
-
Small Spill (< 50g): Cover the spill with paper towels. Gently pour Acetone or Ethanol over the towels until saturated.
-
Large Spill (> 50g): Mist the pile gently with a spray bottle containing 50:50 Water/Ethanol. Avoid a direct jet that might disperse dust.
-
-
Collection:
-
Scoop the wet sludge/paste into a wide-mouth hazardous waste jar.
-
Use a polyethylene scraper to lift the material; do not use a brush (brushes flick dust).
-
-
Final Polish: Wipe the surface with IPA until no yellow residue remains. Dispose of all wipes as solid chemical waste.
Protocol 3: Waste Management & Disposal
Core Directive: EBTBP contains high levels of bromine (~67%). Improper incineration can generate corrosive Hydrogen Bromide (HBr) and Bromine gas (Br2).
Disposal Decision Tree:
Figure 2: Waste disposal decision logic. Note strict prohibition of sewer and standard trash disposal.
Disposal Specifications:
-
Labeling: Waste containers must be clearly labeled: "Non-RCRA Regulated Waste - Brominated Flame Retardant - Solid." (Note: While not a P- or U-listed RCRA waste in the US, it must be treated as chemical waste).
-
Segregation: Do not mix with strong oxidizers or strong bases in the waste stream.
-
Destruction: The only validated method for final destruction is High-Temperature Incineration equipped with flue gas scrubbing (to capture HBr).
-
Why? Standard municipal incinerators may not reach temperatures sufficient to fully mineralize the aromatic imide structure, potentially leading to the formation of brominated dioxins/furans if not controlled.
-
-
Leachables/Extractables (Pharma Context): If testing for leachables in drug packaging, ensure all extraction solvents (e.g., isopropanol, hexane) containing EBTBP traces are collected as halogenated solvent waste.
References
-
Albemarle Corporation. (2024).[2] SAYTEX® BT-93 Flame Retardant Technical Data Sheet. Retrieved from [Link]
-
National Toxicology Program (NTP). (1999). Nomination Background: Ethylenebis(tetrabromophthalimide).[1][3][4][2][5][6] U.S. Department of Health and Human Services. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: N,N'-ethylenebis(3,4,5,6-tetrabromophthalimide).[4] REACH Registration Dossier. Retrieved from [Link]
-
Redox Pty Ltd. (2019). Safety Data Sheet: Ethylene-Bistetrabromophthalimide. Retrieved from [Link]
Sources
Application of N,N'-Ethylene-bis(tetrabromophthalimide) in Thermoplastic Polyesters (PBT, PET): A Technical Guide for Researchers
This guide provides a comprehensive overview of the application of N,N'-Ethylene-bis(tetrabromophthalimide), a prominent brominated flame retardant, in thermoplastic polyesters such as Polybutylene Terephthalate (PBT) and Polyethylene Terephthalate (PET). It is intended for researchers, scientists, and professionals in materials science and product development, offering in-depth technical insights, experimental protocols, and formulation guidance.
Introduction to N,N'-Ethylene-bis(tetrabromophthalimide)
N,N'-Ethylene-bis(tetrabromophthalimide), commonly referred to as EBTBP, is a highly effective additive flame retardant. Its chemical structure, characterized by a high bromine content and thermal stability, makes it a preferred choice for high-performance polymers that are processed at elevated temperatures.[1][2]
Key Attributes:
-
High Thermal Stability: With a melting point exceeding 446°C, EBTBP can withstand the high processing temperatures required for PBT and PET without significant degradation.[3]
-
Excellent UV Stability: This property is crucial for applications where the final product is exposed to sunlight, preventing discoloration and degradation of the polymer matrix.[3][4]
-
Non-Blooming: EBTBP does not migrate to the surface of the polymer over time, ensuring consistent flame retardancy and surface quality of the molded part.[3][4]
-
High Bromine Content: The high concentration of bromine atoms in the molecule is key to its flame retardant efficacy.
Physicochemical Properties:
| Property | Value |
| Chemical Name | N,N'-Ethylene-bis(tetrabromophthalimide) |
| CAS Number | 32588-76-4 |
| Molecular Formula | C₁₈H₄Br₈N₂O₄ |
| Molecular Weight | 951.5 g/mol |
| Appearance | White to light-yellow powder |
| Melting Point | >446 °C |
| Bromine Content | ~67% |
| Solubility | Insoluble in water and common organic solvents |
Source:[3]
Mechanism of Flame Retardancy
EBTBP functions primarily in the gas phase of the combustion process. When the polymer is exposed to a flame, it begins to decompose, releasing flammable volatile gases. The high temperature also causes the EBTBP to decompose, releasing bromine radicals (Br•). These radicals act as scavengers in the gas phase, interrupting the exothermic chain reactions of combustion. The bromine radicals react with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for flame propagation, converting them into less reactive species. This "quenching" of the flame chemistry reduces the heat generated and slows down or extinguishes the fire.
For enhanced performance, EBTBP is often used in conjunction with a synergist, most commonly antimony trioxide (Sb₂O₃). The antimony trioxide reacts with the bromine species to form antimony trihalides (e.g., SbBr₃), which are more volatile and effective at interrupting the combustion cycle in the gas phase. This synergistic interaction allows for a lower overall loading of the flame retardant package to achieve the desired level of flame retardancy.
Application in Polybutylene Terephthalate (PBT)
PBT is a semi-crystalline engineering thermoplastic known for its excellent mechanical and electrical properties, dimensional stability, and chemical resistance. However, neat PBT is flammable.[1] The addition of EBTBP is a common strategy to achieve high flame retardancy ratings, such as UL 94 V-0, which is often a requirement for applications in the electronics and automotive industries.
Recommended Formulations
The following are typical starting point formulations for flame-retardant PBT. The exact loading levels will depend on the desired balance of flame retardancy, mechanical properties, and cost. It is common to use glass fiber reinforcement in PBT compounds to enhance mechanical strength and stiffness.
| Component | Unreinforced PBT | Glass Fiber Reinforced PBT |
| PBT Resin | 70 - 85% | 50 - 65% |
| N,N'-Ethylene-bis(tetrabromophthalimide) | 10 - 20% | 10 - 15% |
| Antimony Trioxide (Sb₂O₃) | 3 - 8% | 3 - 5% |
| Glass Fiber | - | 15 - 30% |
| Additives (e.g., lubricants, stabilizers) | 0.5 - 2% | 0.5 - 2% |
Compounding Protocol
The following protocol outlines a standard procedure for compounding flame-retardant PBT using a co-rotating twin-screw extruder.
Materials and Equipment:
-
PBT resin (pellets)
-
N,N'-Ethylene-bis(tetrabromophthalimide) (powder)
-
Antimony Trioxide (powder)
-
Chopped glass fibers (if applicable)
-
Co-rotating twin-screw extruder with gravimetric feeders
-
Water bath for strand cooling
-
Pelletizer
Protocol:
-
Drying: PBT is highly susceptible to hydrolytic degradation. Dry the PBT resin to a moisture content of <0.02% before processing. A typical drying condition is 4-6 hours at 120°C in a desiccant dryer.
-
Feeder Setup:
-
Feed the PBT resin into the main throat of the extruder using a gravimetric feeder.
-
Pre-blend the EBTBP and antimony trioxide powders. Feed this mixture into the main throat or a downstream side feeder.
-
If using glass fibers, feed them into a downstream port of the extruder to minimize fiber breakage and wear on the screw.
-
-
Extrusion Parameters:
-
Temperature Profile: Set a progressively increasing temperature profile from the feed zone to the die. A typical profile for PBT is:
-
Zone 1 (Feed): 230-240°C
-
Zones 2-4: 240-250°C
-
Zones 5-7: 250-260°C
-
Die: 255-265°C
-
-
Screw Speed: A screw speed of 200-400 RPM is generally suitable, depending on the extruder size and desired output.
-
Throughput: Adjust the feeder rates to achieve the target formulation and a motor load of 70-85%.
-
-
Strand Cooling and Pelletizing:
-
Extrude the molten polymer blend as strands into a water bath for cooling.
-
Feed the cooled and solidified strands into a pelletizer to produce uniform pellets.
-
-
Post-Drying: Dry the compounded pellets for 2-4 hours at 120°C before injection molding.
Injection Molding and Characterization
Injection Molding:
-
Drying: Ensure the compounded pellets are dried to <0.02% moisture content.
-
Melt Temperature: 240-260°C
-
Mold Temperature: 60-90°C. A higher mold temperature can improve surface finish and crystallinity.
-
Injection Pressure: 80-120 MPa
-
Holding Pressure: 40-60% of injection pressure.
Characterization:
-
Flammability:
-
UL 94 Vertical Burn Test: To assess the self-extinguishing properties. A V-0 rating is often the target.
-
Limiting Oxygen Index (LOI) (ASTM D2863): Measures the minimum oxygen concentration required to sustain combustion. Higher values indicate better flame retardancy.
-
-
Mechanical Properties:
-
Tensile Properties (ASTM D638): To determine tensile strength, modulus, and elongation at break.
-
Flexural Properties (ASTM D790): To measure flexural strength and modulus.
-
Notched Izod Impact Strength (ASTM D256): To evaluate the material's toughness.
-
-
Thermal Properties:
-
Heat Deflection Temperature (HDT) (ASTM D648): Indicates the temperature at which the material deforms under a specific load.
-
Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition profile of the compound.
-
Expected Performance of Flame-Retardant PBT
The addition of EBTBP and antimony trioxide will significantly improve the flame retardancy of PBT, allowing it to achieve a UL 94 V-0 rating. However, the addition of these fillers can also affect the mechanical properties. Generally, an increase in stiffness (tensile and flexural modulus) is observed, while there might be a reduction in tensile strength, elongation at break, and impact strength compared to the neat resin. The inclusion of glass fibers will substantially increase the strength, stiffness, and HDT of the composite.
Illustrative Data for 30% Glass Fiber Reinforced PBT:
| Property | Neat PBT + 30% GF | PBT + 30% GF + FR Package* |
| UL 94 Rating (1.6 mm) | HB | V-0 |
| Tensile Strength (MPa) | ~120 | ~110 |
| Tensile Modulus (GPa) | ~9.0 | ~10.0 |
| Notched Izod Impact (J/m) | ~80 | ~60 |
| Heat Deflection Temp. @ 1.8 MPa (°C) | ~200 | ~195 |
*FR Package typically consists of ~10-15% EBTBP and ~3-5% Sb₂O₃.
Application in Polyethylene Terephthalate (PET)
PET is another widely used thermoplastic polyester, known for its excellent clarity, chemical resistance, and mechanical properties. While less common than in PBT for injection molding applications due to its slower crystallization rate, flame-retardant PET is used in specialty applications, including electrical components and fibers. The principles of using EBTBP in PET are similar to those for PBT.
Formulation and Processing Considerations
Formulation: Similar loading levels of EBTBP and antimony trioxide as used in PBT are effective in PET.
Processing:
-
Drying: PET is even more sensitive to hydrolysis than PBT. It must be dried to a moisture content of <0.02%, typically at 120-140°C for 4-6 hours.
-
Compounding and Injection Molding: Processing temperatures for PET are higher than for PBT.
-
Melt Temperature: 260-280°C
-
Mold Temperature: A heated mold (120-140°C) is often required to promote crystallization and achieve optimal mechanical properties and dimensional stability.
-
Expected Performance of Flame-Retardant PET
Similar to PBT, the addition of EBTBP and a synergist will enhance the flame retardancy of PET to achieve a V-0 rating. The mechanical properties will also be affected, with an expected increase in stiffness and a potential decrease in toughness and tensile strength.
Safety and Handling
N,N'-Ethylene-bis(tetrabromophthalimide) is a stable, non-volatile powder. However, as with any chemical, appropriate safety precautions should be taken:
-
Handle in a well-ventilated area to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
It is worth noting that while EBTBP itself is considered to have low toxicity, there are environmental and health concerns associated with some brominated flame retardants. However, studies have shown that EBTBP has a low tendency to form polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) during incineration, especially when compared to other brominated flame retardants.[5]
Conclusion
N,N'-Ethylene-bis(tetrabromophthalimide) is a highly effective and thermally stable flame retardant for thermoplastic polyesters like PBT and PET. Its ability to enable these materials to meet stringent flammability standards, such as UL 94 V-0, makes it a critical component in formulations for demanding applications in the electronics, automotive, and other industries. By carefully selecting the loading levels of EBTBP and a synergist like antimony trioxide, and by optimizing the compounding and molding processes, researchers and engineers can develop high-performance, flame-retardant polyester compounds with a tailored balance of properties.
References
-
Haisi Extrusion Equipment. (2022, April 25). Properties of Glass Fiber Reinforced Flame Retardant PBT. Available at: [Link]
-
Lemman Laboratories International. (2023, May 14). N,N-Ethylene-bis(tetrabromophthalimide). Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, January 20). Ethylene Bis(tetrabromophthalimide): Enhancing Fire Safety in Engineering Plastics. Available at: [Link]
-
Frontiers in Chemistry. (2022, October 11). Flame-retardant properties and mechanism of LGF/PBT/DOPO-HQ-conjugated flame-retardant composites. Available at: [Link]
-
National Toxicology Program. (1999, October 19). Nomination Background: Ethylenebis(tetrabromophthalimide) (CASRN: 32588-76-4). Available at: [Link]
-
MDPI. (2021, December 22). Effect of the Glass Fiber Content of a Polybutylene Terephthalate Reinforced Composite Structure on Physical and Mechanical Characteristics. Available at: [Link]
-
Baoxu Chemical. Flame Retardant additive for PBT Plastic | FR PBT V0. Available at: [Link]
-
ResearchGate. (2007, August). Fire performance of brominated and halogen-free flame retardants in glass-fiber reinforced poly(butylene terephthalate). Available at: [Link]
-
RTP Company. Flame Retardant Polybutylene Terephthalate (PBT) Compounds. Available at: [Link]
-
National Center for Biotechnology Information. Ethylene bis(tetrabromophthalimide). PubChem Compound Summary for CID 36183. Available at: [Link].
Sources
- 1. Properties of Glass Fiber Reinforced Flame Retardant PBT - Haisi Extrusion Equipment [haisiextrusion.com]
- 2. specialchem.com [specialchem.com]
- 3. Thermal Treatment Effects on Structure and Mechanical Properties of Polybutylene Terephthalate and Epoxy Resin Composites Reinforced with Glass Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Glass Fiber Content of a Polybutylene Terephthalate Reinforced Composite Structure on Physical and Mechanical Characteristics [mdpi.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes & Protocols: Compounding N,N'-Ethylene-bis(tetrabromophthalimide) in Synthetic Rubbers for Advanced Flame Retardancy
Introduction: The Imperative for High-Performance Flame Retardants in Elastomers
The integration of synthetic rubbers into critical applications, from automotive components and wire insulation to construction materials, necessitates robust fire safety performance. N,N'-Ethylene-bis(tetrabromophthalimide) (EBTBP) has emerged as a premier additive flame retardant, valued for its high bromine content, exceptional thermal stability, and resistance to UV degradation and blooming.[1][2] This molecule provides a reliable pathway to achieving stringent flammability standards in a variety of elastomeric systems, including ethylene propylene-diene terpolymers (EPDM), nitrile butadiene rubber (NBR), and styrene-butadiene rubber (SBR).[1][2]
These application notes provide a comprehensive technical guide for researchers and material scientists on the principles and practices of compounding EBTBP in synthetic rubbers. The focus extends beyond mere procedural steps to elucidate the causal relationships between formulation, processing, and final material performance. We will explore the mechanistic underpinnings of its flame retardant action, detail a validated compounding protocol in an EPDM matrix, and outline the essential characterization techniques to verify performance.
Core Characteristics of N,N'-Ethylene-bis(tetrabromophthalimide)
Successful compounding begins with a thorough understanding of the additive's intrinsic properties. EBTBP is a pale yellow or white crystalline powder characterized by its high melting point and insolubility in water and common organic solvents.[3][4] These attributes are critical to its function and processing behavior.
Table 1: Physicochemical Properties of N,N'-Ethylene-bis(tetrabromophthalimide)
| Property | Value | Significance in Rubber Compounding |
| Chemical Formula | C₁₈H₄Br₈N₂O₄[5][6] | High molecular weight contributes to low volatility and bloom resistance. |
| Molecular Weight | ~951.5 g/mol [4][5] | Influences dispersion characteristics and loading calculations. |
| Bromine Content | ~67% | High halogen content provides excellent flame retardant efficiency. |
| Melting Point | >450°C (approx. 835°F)[4][5] | Exceptional thermal stability allows it to withstand high processing temperatures without degradation. |
| Density | ~2.67 g/cm³[4][5] | Higher density than most polymers; requires efficient mixing to prevent settling. |
| Appearance | Off-white to light yellow powder[3][4] | Minimal impact on the color of the final compound, especially in black formulations. |
| Solubility | Insoluble in water, acetone, methanol, toluene[4][5] | Disperses as a solid filler; particle size and mixing energy are critical for homogeneity. |
The high thermal stability of EBTBP is a cornerstone of its utility, ensuring it remains intact during the demanding mixing and vulcanization stages of rubber processing.[3] Its insolubility necessitates that it be treated as a solid filler, where achieving a fine, uniform dispersion is paramount to unlocking its full flame-retardant potential and minimizing any negative impact on the rubber's mechanical properties.
The Synergistic Mechanism of Flame Retardancy
EBTBP functions primarily through a gas-phase radical scavenging mechanism, which is significantly enhanced by the presence of a synergist, most commonly antimony trioxide (Sb₂O₃).[7][8]
-
Thermal Decomposition: When the rubber compound is exposed to the heat of a fire, the polymer begins to pyrolyze, releasing flammable radical species (e.g., H•, OH•) into the gas phase. Simultaneously, EBTBP decomposes to release bromine radicals (Br•).
-
Gas-Phase Inhibition: The highly reactive bromine radicals act as scavengers in the flame front. They interrupt the exothermic chain reactions of combustion by converting the high-energy H• and OH• radicals into less reactive species and hydrogen bromide (HBr).[9][10]
-
Synergistic Action with Sb₂O₃: The HBr generated reacts with antimony trioxide in the condensed phase. This reaction produces volatile antimony halides, such as antimony tribromide (SbBr₃).[8]
-
Enhanced Radical Trapping: The antimony halides are transported to the gas phase where they are even more effective radical traps than HBr alone, providing a powerful flame-inhibiting effect that quenches the fire.[8]
-
Condensed-Phase Action: A secondary benefit is the promotion of char formation on the polymer surface.[11] This char layer acts as an insulating barrier, reducing heat transfer to the underlying material and limiting the release of flammable volatiles.[10]
Caption: Synergistic flame retardancy mechanism of EBTBP and Sb₂O₃.
Application Protocol: Compounding EBTBP in EPDM Rubber
This protocol details the compounding of a flame-retardant EPDM formulation suitable for applications requiring a UL 94 V-0 rating. A control formulation is provided for comparison. EPDM is chosen for its excellent resistance to heat, ozone, and weathering, making it a common choice for durable goods.[12][13]
4.1 Materials and Formulation
The following table outlines a typical starting-point formulation. All quantities are in parts per hundred rubber (phr).
Table 2: Example EPDM Formulations
| Ingredient | Type / Function | Control (phr) | FR Compound (phr) | Rationale for Selection |
| EPDM | Base Elastomer | 100 | 100 | Keltan 6950 or equivalent (medium ENB, high ethylene content).[14] |
| N550 Carbon Black | Reinforcing Filler | 80 | 80 | Provides reinforcement and UV stability. |
| Paraffinic Oil | Plasticizer / Process Aid | 40 | 40 | Improves processability and low-temperature flexibility. |
| Zinc Oxide | Activator | 5 | 5 | Activates the sulfur cure system. |
| Stearic Acid | Activator / Lubricant | 1 | 1 | Co-activator and internal lubricant. |
| EBTBP | Flame Retardant | - | 35 | Primary halogen source for flame retardancy. |
| Antimony Trioxide | FR Synergist | - | 15 | Works in synergy with EBTBP to enhance effectiveness.[7] |
| Sulfur | Curing Agent | 1.5 | 1.5 | Forms cross-links during vulcanization. |
| MBTS | Accelerator | 1.5 | 1.5 | N,N'-dibenzyl-2-benzothiazole sulfonamide; primary accelerator. |
| TMTD | Accelerator | 0.5 | 0.5 | Tetramethylthiuram disulfide; secondary (ultra) accelerator. |
4.2 Equipment
-
Two-roll mill (or laboratory internal mixer, e.g., Banbury®)
-
Analytical balance
-
Compression molding press with heated platens
-
Moving Die Rheometer (MDR)
-
Shore A Durometer
-
Universal Testing Machine (UTM) for tensile properties
-
UL 94 flammability chamber
-
Limiting Oxygen Index (LOI) apparatus
4.3 Step-by-Step Compounding Procedure (Two-Roll Mill)
Causality: The order of addition is critical to ensure proper dispersion and prevent premature curing (scorching). The curative package is always added last when the compound temperature is low.[15]
-
Mill Preparation: Set the roll temperature to 50-60°C and the nip opening to be narrow.
-
Mastication (Step 1): Introduce the EPDM polymer to the mill. "Band" the rubber by allowing it to form a continuous sheet around one of the rolls. Perform 6-8 cuts and folds to break down the polymer, reducing its viscosity for easier ingredient incorporation.
-
Activator Incorporation (Step 2): Widen the nip slightly. Add the zinc oxide and stearic acid to the rubber band. These small-volume powders will disperse quickly.
-
Flame Retardant Addition (Step 3): Add the EBTBP and antimony trioxide slowly and steadily into the nip. Rationale: Adding powders too quickly can trap air and lead to poor dispersion. The fine, insoluble nature of EBTBP requires significant shear force, which the tight band on the mill provides.
-
Filler and Oil Addition (Step 4): Once the FR powders are incorporated, add the carbon black in increments, alternating with the paraffinic oil. The oil helps to wet out and disperse the filler. Continue to cut and fold the rubber to ensure a homogenous black masterbatch.
-
Curative Incorporation (Step 5): Reduce the mill temperature to below 40°C if necessary. Widen the nip and add the sulfur, MBTS, and TMTD. Perform a few quick passes to disperse them without generating excessive heat. Critical Point: Over-mixing at this stage can generate heat and initiate vulcanization on the mill.
-
Homogenization and Sheeting Off (Step 6): Sheet the final compound off the mill at a thickness of approximately 2-3 mm and allow it to cool on a flat surface for at least 24 hours before subsequent processing and testing.
Caption: Workflow for compounding and testing flame-retardant rubber.
Performance Evaluation and Expected Results
After curing (e.g., 15 minutes at 170°C), the vulcanized sheets should be tested to validate their properties against the control.
5.1 Rheological and Mechanical Properties
The addition of high loadings of solid fillers like EBTBP and Sb₂O₃ is expected to increase the compound's viscosity (higher torque on the MDR) and hardness. There may be a slight trade-off in tensile strength or elongation, which is a key consideration for formulation optimization.
5.2 Flammability Testing
This is the critical validation step. The protocols for the two most common lab-scale tests are outlined below.
-
UL 94 Vertical Burn Test:
-
Specimen: A bar of specified dimensions is suspended vertically.
-
Ignition: A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming (t1) is recorded.
-
Re-ignition: Immediately after flaming ceases, the flame is reapplied for another 10 seconds and removed. The duration of flaming (t2) and afterglow (t3) are recorded.
-
Criteria: The V-0 rating, the most stringent, requires that for a set of 5 specimens, no single burn time (t1 or t2) exceeds 10 seconds, the total burn time for all 10 ignitions is less than 50 seconds, and flaming drips do not ignite a cotton patch placed below.[16][17]
-
-
Limiting Oxygen Index (LOI) Test (ASTM D2863):
-
Principle: This test determines the minimum percentage of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a vertically oriented specimen.
-
Procedure: The specimen is ignited from the top in a controlled atmosphere. The oxygen concentration is adjusted until the flame is just self-extinguishing.
-
Interpretation: A higher LOI value indicates better flame resistance. Materials with an LOI > 21% are generally considered self-extinguishing in air.[17]
-
Table 3: Expected Performance Comparison
| Property | Test Method | Control Compound | FR Compound | Desired Outcome for FR Compound |
| Hardness | ASTM D2240 | ~65 Shore A | ~70-75 Shore A | Increase due to filler loading. |
| Tensile Strength | ASTM D412 | ~15 MPa | ~12-14 MPa | Minimal reduction is ideal. |
| Elongation at Break | ASTM D412 | ~400% | ~300-350% | Some reduction is expected. |
| UL 94 Rating (3 mm) | UL 94 | Fails (burns) | V-0 | Achieve V-0 classification. |
| Limiting Oxygen Index | ASTM D2863 | ~19% | >30% | Significantly higher LOI value. |
Troubleshooting and Best Practices
-
Poor Dispersion: If white specks (agglomerates) are visible in the final compound, it indicates poor dispersion of the EBTBP/Sb₂O₃. This can lead to inconsistent flame retardancy and poor physical properties. Solution: Increase mixing time/energy or adjust the order of addition. Using a masterbatch form of EBTBP can also improve dispersion.
-
Processing Safety: EBTBP is a fine powder and can become airborne.[3] Use appropriate personal protective equipment (PPE), including dust masks or respirators and safety glasses, and ensure adequate ventilation during weighing and mixing.[5]
-
Blooming: While EBTBP has excellent bloom resistance, using excessive levels of plasticizers or other low-molecular-weight additives can sometimes lead to surface migration. Solution: Optimize the plasticizer level and ensure compatibility with the polymer system.
Conclusion
N,N'-Ethylene-bis(tetrabromophthalimide) is a highly effective flame retardant for synthetic rubbers when compounded correctly. Success hinges on a foundational understanding of its properties, its synergistic relationship with antimony trioxide, and meticulous attention to the compounding process. By following a structured protocol that prioritizes the uniform dispersion of the flame retardant package, researchers can formulate elastomeric materials that meet demanding fire safety standards without excessively compromising the essential mechanical properties required for their intended application. The protocols and data presented herein serve as a robust starting point for developing next-generation, fire-safe elastomeric components.
References
- Lemman Laboratories International. (2023, May 14). N,N-Ethylene-bis(tetrabromophthalimide).
- CAMEO Chemicals. N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE).
- European Patent Office. Process for preparing N,N'-\1,2-ethylene-bis-tetrabromophthalimide.
- ZXCHEM. Ethylenebistetrabromophthalimide.
- Government of Canada. (2019, May 10). Ethylene bis(tetrabromophthalimide) (EBTBP). Canada.ca.
- Google Patents. WO1993025525A1 - Ultra white n,n'-ethylene-bis(tetrabromophthalimide) and its production in acetic acid.
- GB Gummi LLP. nitrile butadiene rubber (NBR).
- Google Patents.
- National Toxicology Program. (1999, October 19). Nomination Background: Ethylenebis(tetrabromophthalimide) (CASRN: 32588-76-4).
- Google Patents. EP0023420B1 - Process for preparing n,n'-(1,2-ethylene)-bis-tetrabromophthalimide.
- PubChem. Ethylene bis(tetrabromophthalimide) (CID 36183).
- Hanser eLibrary. How to Improve Rubber Compounds: Appendix 1: Blends.
- GMORS.
- Alfa Chemistry.
- National Institutes of Health (NIH).
- SpecialChem. (2026, January 12).
- Clwyd Compounders. Flame Retardant Compounds Technical Paper.
- ResearchGate.
- Huazhong University of Science and Technology. Study on Synergistic Effect of Modified Antimony Trioxide and Aluminum Diethylhypophosphite on Flame⁃retardant PA6.
- J-Flex Rubber Products. (2021, July 24). Which rubbers are Fire Resistant / Fire Retardant?
- ResearchGate. (2025, October 15). Identifying the Co-Curing Effect of an Accelerated-Sulfur/Bismaleimide Combination on Natural Rubber/Halogenated Rubber Blends Using a Rubber Process Analyzer.
- ResearchGate. (PDF) Synergistic effect of aluminum hydroxide and antimony trioxide on the flammability of phosphorous modified epoxy resin.
- Julong Rubber.
- MDPI. The Synergic Effect of Primary and Secondary Flame Retardants on the Improvement in the Flame Retardant and Mechanical Properties of Thermoplastic Polyurethane Nanocomposites.
- Akrochem Corporation. fire retardant (fr) systems and techniques.
- Semantic Scholar. (2021, December 10).
- ResearchGate. (2025, October 15). (PDF)
- ChemBK. (2024, April 10). N,N-Ethylene-Bis(Tetrabromophthalimide).
- University of Dayton. Polymer Flame Retardant Chemistry.
- National Institutes of Health (NIH). (2020, February 12).
- MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.
- NINGBO INNO PHARMCHEM CO.,LTD. Synergistic Effects of Antimony Trioxide (Sb2O3)
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- 4. Ethylene bis(tetrabromophthalimide) | C18H4Br8N2O4 | CID 36183 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
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- 16. The Flame Retardant Performance and Environmental Solutions of Rubber Materials under UL94 Testing Standards | Solution | Viton O-Ring|FKM O-Ring|O-Ring|Hydraulic Seal|Rubber Grommet|GMORS - Seals to Your Heart [gmors.com]
- 17. Flame Retardation of Natural Rubber: Strategy and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Blooming of N,N-Ethylene-bis(tetrabromophthalimide) in Polyethylene
Welcome to the technical support center for troubleshooting and preventing the blooming of N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP) in polyethylene (PE) formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical, actionable solutions to common challenges encountered during experimentation and product development.
Understanding Blooming: A Surface Phenomenon with Bulk Implications
Blooming is the migration of an additive from the bulk of a polymer matrix to its surface, where it can form a visible deposit, often appearing as a white powder, hazy film, or oily residue[1][2]. While N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP) is known for its excellent thermal stability and resistance to migration, under certain conditions, blooming can still occur[3]. This phenomenon is not merely a cosmetic issue; it can significantly impact the material's performance, including its flame retardancy, surface energy, and printability[4].
The primary driver for blooming is the supersaturation of the additive in the polymer matrix. When the concentration of EBTBP exceeds its solubility in polyethylene at a given temperature, the excess, incompatible portion is driven to the surface to minimize the system's free energy[1]. This process is influenced by a complex interplay of formulation, processing, and environmental factors.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you might encounter related to EBTBP blooming in your polyethylene formulations.
Q1: I'm observing a white, powdery residue on the surface of my polyethylene part. How can I confirm it is EBTBP blooming?
Answer:
Visual inspection is the first step, but analytical confirmation is crucial for accurate troubleshooting. A hazy or skin-like formation on the polymer surface is a common sign of additive blooming[1]. To definitively identify the residue, the following analytical techniques are recommended:
-
Surface Analysis: Techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) can analyze the chemical composition of the surface layer to confirm the presence of EBTBP functional groups[2].
-
Microscopy: Scanning Electron Microscopy (SEM) can be used to visualize the morphology of the bloomed crystals on the surface[5].
-
Extraction and Chromatography: The surface residue can be carefully washed with a suitable solvent and the extract analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the migrated EBTBP.
Experimental Protocol: Surface Residue Analysis via Solvent Wash and GC-MS
-
Carefully wipe a defined surface area of the polyethylene part with a lint-free cloth soaked in a suitable solvent (e.g., acetone).
-
Extract the EBTBP from the cloth into the solvent.
-
Concentrate the solvent extract.
-
Inject a sample of the concentrated extract into a GC-MS system.
-
Compare the resulting mass spectrum with a known standard of EBTBP for positive identification.
Q2: What are the most likely causes of EBTBP blooming in my polyethylene formulation?
Answer:
The blooming of EBTBP in polyethylene is typically a result of one or more of the following factors exceeding a critical threshold:
-
Concentration Overload: The most common cause is exceeding the solubility limit of EBTBP in the specific grade of polyethylene being used. EBTBP has very low solubility in water and many organic solvents, which suggests its compatibility with non-polar polymers like polyethylene is also limited[6][7].
-
Inappropriate Processing Temperatures: High processing temperatures can increase the initial solubility of EBTBP in the molten polyethylene. However, if the cooling rate is too slow, it allows time for the EBTBP to migrate and crystallize on the surface as the polymer solidifies and its solubility decreases[8]. Conversely, excessively low processing temperatures may not allow for adequate dispersion of the EBTBP, creating localized areas of high concentration that are prone to blooming.
-
Suboptimal Cooling Rate: Rapid cooling can "freeze" the EBTBP in a dispersed state within the polymer matrix, preventing migration. Slower cooling rates provide a larger window of time for the additive to move to the surface as the polymer crystallizes[8][9].
-
Incompatibility with Other Additives: The presence of other additives in the formulation, such as lubricants, slip agents, or plasticizers, can influence the solubility of EBTBP in the polyethylene matrix[10]. Some additives may compete for space within the polymer or alter the polarity of the matrix, thereby reducing the solubility of EBTBP.
Caption: Key factors contributing to EBTBP blooming in polyethylene.
Q3: How can I prevent EBTBP from blooming in my polyethylene products?
Answer:
Preventing blooming involves a multi-faceted approach that addresses formulation, processing, and material selection.
Formulation Strategies:
-
Utilize Synergistic Additives: While not extensively documented for EBTBP, some flame retardant systems benefit from synergistic additives that can improve their compatibility and dispersion in the polymer matrix[11][12]. Exploring the use of compatibilizers or dispersion aids could be a viable strategy.
-
Consider Higher Molecular Weight Alternatives: If blooming persists, consider alternative flame retardants with higher molecular weights. Larger molecules have lower diffusion rates within the polymer matrix, making them less prone to migration[13].
Processing Adjustments:
-
Control Melt Temperature: Maintain the melt temperature at the lowest possible point that still ensures proper mixing and flow. This minimizes the initial dissolution of EBTBP that can later precipitate upon cooling[14].
-
Implement Rapid Cooling: A faster cooling rate can help to trap the EBTBP within the solidified polyethylene matrix before it has a chance to migrate to the surface[9]. The effect of cooling rate on the final crystallinity of the polymer also plays a role, with higher cooling rates generally leading to lower crystallinity and potentially more amorphous regions where the additive can be accommodated[8][15].
| Parameter | Recommendation to Prevent Blooming | Rationale |
| EBTBP Concentration | Reduce loading to below solubility limit | Prevents supersaturation of the additive in the polymer matrix. |
| Melt Temperature | Use the lowest possible temperature for adequate mixing | Minimizes the amount of EBTBP that dissolves and can later precipitate. |
| Cooling Rate | Increase the cooling rate | "Freezes" the EBTBP in a dispersed state, reducing the time for migration. |
| Additive Selection | Consider higher molecular weight flame retardants | Larger molecules have lower mobility within the polymer matrix. |
Experimental Protocol: Determining Optimal Processing Parameters
-
Design of Experiments (DOE): Create a DOE matrix varying key processing parameters, including melt temperature and cooling rate, at different EBTBP concentrations.
-
Sample Preparation: Produce a series of polyethylene samples according to the DOE matrix.
-
Accelerated Aging: Subject the samples to accelerated aging conditions (e.g., elevated temperature) to promote any potential blooming.
-
Surface Analysis: Analyze the surface of each sample for signs of blooming using the techniques described in Q1.
-
Data Analysis: Correlate the processing parameters and EBTBP concentration with the extent of blooming to identify the optimal processing window.
Sources
- 1. specialchem.com [specialchem.com]
- 2. Blooming on surfaces | tasconusa.com [tasconusa.com]
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- 4. brighton-science.com [brighton-science.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethylene bis(tetrabromophthalimide) | C18H4Br8N2O4 | CID 36183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
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- 13. News - How to Solve Powdering and Blooming in PE Films: The Proven Solutions [siliketech.com]
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- 15. researchgate.net [researchgate.net]
Identifying thermal degradation byproducts of N,N-Ethylene-bis(tetrabromophthalimide)
[2]
Module 4: Dioxin & Furan Screening (Safety Critical)
User Question: "My safety officer is asking if this produces dioxins (PBDD/Fs). Does it?"
Technical Insight: This is a nuanced area. Unlike PBDEs (polybrominated diphenyl ethers), EBTBP does not contain an ether (-O-) linkage in its backbone.[1][2] Therefore, it cannot form dioxins/furans through simple cyclization (the "direct" route).[2]
However, "De Novo" Synthesis is possible under uncontrolled combustion:[2]
-
EBTBP releases brominated phenol radicals during decomposition.[2]
-
If these radicals recombine with oxygen sources (from the polymer matrix or air), Polybrominated Dibenzofurans (PBDFs) can form.[2]
Protocol for Dioxin Confirmation:
FAQ: Common Experimental Errors
Q: Why is my GC column clogging after 5 injections? A: EBTBP has a high boiling point.[1][2] If you are using liquid injection (even with hot toluene), unvaporized EBTBP is condensing in your liner and the head of the column.
-
Fix: Switch to Pyrolysis-GC/MS. If liquid injection is mandatory, use a Programmable Temperature Vaporizer (PTV) inlet and a short, thin-film column (e.g., DB-5HT, 15m, 0.1µm film).[1][2]
Q: I see a peak at m/z 79 and 81, but no structure. What is it?
A: That is the Bromine ion (
Q: Can I use LC-MS for degradation analysis? A: Yes, but only with APCI (Atmospheric Pressure Chemical Ionization) source.[1][2] ESI (Electrospray) often fails because EBTBP and its neutral degradants do not ionize well in standard ESI mode.[2]
References
-
Albemarle Corporation. (2019).[1][2][4] Saytex BT-93 Flame Retardant Technical Data Sheet. Retrieved from [1][2][4]
-
Altarawneh, M., et al. (2019).[2][3] Mechanisms for the thermal decomposition of brominated flame retardants. Journal of Hazardous Materials. (General mechanism grounding).[1][2]
-
Gouteux, B., et al. (2008).[2] Toxicity and environmental fate of N,N-ethylene-bis(tetrabromophthalimide). Environmental Science & Technology.[2][5]
-
National Toxicology Program (NTP). (1992).[1][2] N,N-Ethylene-bis(tetrabromophthalimide) Chemical Repository Database. Retrieved from [1][2]
-
TA Instruments. (2021).[1][2] Thermal Analysis of Flame Retardants using TGA. Retrieved from
Navigating Polymer Formulations: A Technical Support Guide to N,N-Ethylene-bis(tetrabromophthalimide) Compatibility
Welcome to the technical support center for N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the compatibility of EBTBP with other common polymer additives. As a high-performance brominated flame retardant, EBTBP is valued for its excellent thermal and UV stability.[1] However, interactions with other additives can sometimes lead to unexpected challenges in your formulations. This guide offers expert insights and practical solutions to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP) and in which polymer systems is it typically used?
A1: N,N-Ethylene-bis(tetrabromophthalimide), CAS RN 32588-76-4, is a brominated flame retardant used as an additive in a wide variety of polymers to inhibit or slow the spread of fire. Its flame retardant action is primarily in the gas phase, where it decomposes upon heating to release hydrogen bromide (HBr), which interferes with the combustion chain reaction.[2] EBTBP is favored for its high thermal stability and resistance to UV degradation. It is commonly incorporated into thermoplastics such as polyolefins (polyethylene, polypropylene), high-impact polystyrene (HIPS), thermoplastic polyesters (PBT, PET), polyamides, and polycarbonates.[3]
Q2: Can EBTBP be used with other flame retardants?
A2: Yes, EBTBP is often used in conjunction with other flame retardants to achieve synergistic effects. A common synergist is antimony trioxide (Sb₂O₃).[4][5] Antimony trioxide itself is not a flame retardant but reacts with the HBr released from EBTBP to form antimony trihalides, which are more effective at quenching the flame in the gas phase.[5] This synergy allows for a lower total loading of flame retardant, which can be beneficial for the mechanical properties and cost of the final product.[4] However, it's important to be aware of potential drawbacks, such as increased smoke production in some formulations.
Q3: Does EBTBP affect the color of the final polymer product?
A3: EBTBP itself is a white to off-white powder and generally has a low impact on the initial color of the polymer. However, discoloration, typically yellowing or pinking, can occur, especially during processing or upon exposure to heat and light. This is often not due to the EBTBP alone but rather an interaction with other additives, particularly certain types of phenolic antioxidants.[6]
Troubleshooting Guide: Common Compatibility Issues
This section addresses specific problems that may arise during your experiments, providing explanations for the underlying causes and step-by-step protocols for diagnosis and resolution.
Issue 1: Reduced UV Stability and Discoloration in the Presence of Hindered Amine Light Stabilizers (HALS)
Symptoms:
-
Noticeable yellowing or browning of the polymer upon exposure to UV light, even with the inclusion of a HALS.
-
Reduced long-term UV stability compared to formulations without EBTBP.
Root Cause Analysis: While EBTBP has good inherent UV stability, its thermal degradation, which can occur at polymer processing temperatures, can lead to the release of small amounts of hydrobromic acid (HBr).[7] HALS are basic compounds and can be neutralized by this acidic HBr, forming a salt that is no longer an effective UV stabilizer.[7] This deactivation of the HALS leaves the polymer susceptible to UV degradation.
Troubleshooting Workflow for HALS Incompatibility
Caption: Troubleshooting workflow for HALS incompatibility with EBTBP.
Experimental Protocol: Assessing HALS Deactivation
-
Sample Preparation: Prepare polymer samples with the following formulations:
-
Polymer + EBTBP + HALS (problematic formulation)
-
Polymer + HALS (control)
-
Polymer + EBTBP (control)
-
-
Processing: Process all samples under identical conditions that replicate the original processing parameters.
-
Accelerated Weathering: Expose the samples to accelerated UV weathering according to ASTM G154 or G155 standards.
-
Colorimetric Analysis: Measure the color change (ΔE*) of the samples at regular intervals using a spectrophotometer.
-
Spectroscopic Analysis (Optional): Use Fourier Transform Infrared Spectroscopy (FTIR) to look for changes in the chemical structure of the HALS. A shift in the amine-related peaks may indicate salt formation.
-
Analysis: A significantly larger ΔE* in the EBTBP + HALS sample compared to the HALS-only sample suggests an antagonistic interaction.
Issue 2: Discoloration in Formulations Containing Phenolic Antioxidants
Symptoms:
-
Yellow, pink, or brown discoloration of the polymer product, which may intensify over time or with exposure to light and air.
Root Cause Analysis: Phenolic antioxidants, while effective at preventing thermal degradation, can themselves oxidize during processing and service life.[6] The oxidation products of some phenolic antioxidants, such as quinone methides, are highly colored and can lead to discoloration of the polymer.[8] While not a direct interaction with EBTBP, the high processing temperatures often required for polymers containing EBTBP can accelerate the oxidation of these antioxidants.
Troubleshooting Workflow for Phenolic Antioxidant Discoloration
Caption: Troubleshooting workflow for discoloration caused by phenolic antioxidants.
Experimental Protocol: Evaluating Antioxidant Performance
-
Sample Preparation: Prepare polymer samples with EBTBP and different antioxidant packages:
-
Formulation with the problematic phenolic antioxidant.
-
Formulation with a non-discoloring primary antioxidant.
-
Formulation with a blend of the phenolic antioxidant and a secondary antioxidant (e.g., a phosphite).
-
-
Processing: Melt process the samples under controlled conditions.
-
Color Measurement: Measure the initial color (Yellowness Index, YI) of the processed samples.
-
Heat Aging: Age the samples in an oven at a temperature relevant to the application's service conditions.
-
Color Monitoring: Periodically measure the YI of the aged samples.
-
Analysis: Compare the YI values over time to determine which antioxidant system provides the best color stability.
Issue 3: Reduced Mechanical Properties in Plasticized Formulations
Symptoms:
-
Lower than expected tensile strength or modulus.
-
Excessive elongation or softness.
-
Leaching of the plasticizer to the surface of the part (blooming).
Root Cause Analysis: Plasticizers are added to polymers to increase their flexibility and reduce their hardness. They work by inserting themselves between the polymer chains, reducing the intermolecular forces. This inherently leads to a decrease in tensile strength and modulus and an increase in elongation. The extent of this effect is dependent on the type and concentration of the plasticizer. While EBTBP does not directly react with most plasticizers, its presence as a solid additive can affect the overall morphology of the polymer blend and potentially influence plasticizer distribution and migration. In some cases, the combination of a solid flame retardant and a liquid plasticizer can lead to processing challenges and a less homogeneous final product. Furthermore, some plasticizers can facilitate the leaching of other additives.[9]
Impact of Plasticizer Concentration on Mechanical Properties (Illustrative Data)
| Plasticizer Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 35 | 200 |
| 10 | 30 | 350 |
| 20 | 25 | 500 |
| 30 | 20 | 650 |
Note: This table provides illustrative data for a generic polyolefin. Actual values will vary depending on the specific polymer, plasticizer, and presence of other additives like EBTBP.
Experimental Protocol: Optimizing Plasticizer and EBTBP Formulations
-
Design of Experiment (DOE): Set up a DOE to study the effects of varying concentrations of both EBTBP and the plasticizer on key mechanical properties (tensile strength, elongation, and modulus).
-
Sample Preparation and Processing: Prepare and process the samples according to the DOE matrix.
-
Mechanical Testing: Conduct tensile testing on the samples according to relevant ASTM or ISO standards.
-
Leaching Test:
-
Wipe the surface of the samples with a clean, dry cloth and analyze the cloth for the presence of the plasticizer using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Alternatively, immerse the samples in a suitable solvent for a set period and analyze the solvent for the leached plasticizer.
-
-
Data Analysis: Analyze the DOE results to identify the optimal concentration ranges for both additives to achieve the desired balance of flame retardancy and mechanical performance with minimal leaching.
Conclusion
Successfully incorporating N,N-Ethylene-bis(tetrabromophthalimide) into a polymer formulation requires a holistic understanding of its potential interactions with other additives. By anticipating and systematically troubleshooting issues such as reduced UV stability, discoloration, and changes in mechanical properties, researchers can optimize their formulations to achieve the desired performance characteristics. This guide provides a framework for identifying and resolving these common challenges, enabling the effective use of EBTBP in a wide range of applications.
References
-
Oceanchem Group. (2023, November 22). What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications. Retrieved from [Link]
-
Canada.ca. (2019, May 10). Screening assessment certain organic flame retardants substance grouping isoindole-ethanediyl-tetrabromo- (EBTBP). Retrieved from [Link]
-
U.S. Environmental Protection Agency. 1,2-ethanediyl)bis(4,5,6,7-tetrabromo. Retrieved from [Link]
-
3M. The Influence of Polymer Process Aid (PPA) and Hindered Amine Light Stabilizer (HALS) Combinations in LLDPE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, November 26). Occupational exposure to antimony trioxide: a risk assessment. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Influence of brominated flame retardant thermal decomposition products on HALS. Retrieved from [Link]
-
MDPI. (2024, January 4). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Retrieved from [Link]
-
HM Royal. (2024, March 26). Where There's Fire, Brominated Flame Retardants Are Up to the Task. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Discoloration Phenomenon Induced by the Combination of Phenolic Antioxidants & Hindered Amine Light Stabilisers. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Discoloration of polymers by phenolic antioxidants. Retrieved from [Link]
Sources
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- 2. What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications - News - OCEANCHEM [oceanchemgroup.com]
- 3. chemijournal.com [chemijournal.com]
- 4. hmroyal.com [hmroyal.com]
- 5. nihonseiko.co.jp [nihonseiko.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
Technical Support Center: Synthesis and Purification of N,N'-Ethylene-bis(tetrabromophthalimide)
Welcome to the technical support center for the synthesis and purification of N,N'-Ethylene-bis(tetrabromophthalimide). This guide is designed for researchers, scientists, and professionals in drug development and material science who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you address challenges related to solvent impurities and other common issues encountered during its synthesis.
Troubleshooting Guide: Addressing Common Impurities
This section provides solutions to specific problems that may arise during the synthesis and purification of N,N'-Ethylene-bis(tetrabromophthalimide).
Issue 1: The final product has a yellow tint instead of being a white powder.
Possible Cause: The presence of colored impurities is a common issue that can arise from several sources, including side reactions or residual starting materials. The synthesis of N,N'-hydrocarbon-bis-tetrabromophthalimides can sometimes lead to the formation of a yellow product.[1]
Solution:
-
Solvent Washing: Due to the low solubility of N,N'-Ethylene-bis(tetrabromophthalimide) in most common organic solvents, a thorough washing procedure is highly effective.[2][3]
-
Wash the crude product with a solvent in which the impurities are soluble but the desired product is not. Acetone is a good first choice for many organic impurities.
-
Follow with a wash using a non-polar solvent like hexane to remove any non-polar impurities.
-
Finally, wash with deionized water to remove any residual acid or inorganic salts, especially if the synthesis was performed in oleum.[1][4]
-
-
Recrystallization (if applicable): While the solubility of N,N'-Ethylene-bis(tetrabromophthalimide) is generally low, recrystallization from a high-boiling point solvent in which it has some solubility at elevated temperatures could be attempted. However, this is often challenging due to its high melting point and low solubility. Solvent washing is typically the more practical approach.
-
Synthesis Route Consideration: If a white product is consistently difficult to obtain, consider the synthesis route. The reaction of tetrabromophthalic anhydride and ethylenediamine in a high-purity acetic acid medium is known to produce products of "unprecedented whiteness".[5][6]
Issue 2: The product shows poor thermal stability (e.g., in TGA analysis).
Possible Cause: The presence of certain impurities can negatively impact the thermal gravimetric analysis (TGA) of the final product. For instance, if synthesizing in acetic acid, the presence of acetic anhydride as an impurity in the solvent can lead to the formation of a diacylated amidic acid, which can compromise thermal stability.[5]
Solution:
-
High-Purity Solvents: Ensure that the solvents used in the synthesis are of high purity. If using acetic acid, it is recommended to use a grade with a purity of 99% or higher, and with a low acetic anhydride content (less than 0.1%).[5]
-
Thorough Drying: Residual solvents, particularly those with lower boiling points, can evaporate during TGA analysis, leading to inaccurate results. Ensure the product is thoroughly dried under vacuum at an elevated temperature (e.g., 100-120°C) to remove any volatile residues.[1][4]
Issue 3: Residual acid is detected in the final product.
Possible Cause: In syntheses that utilize oleum or other acidic media, incomplete neutralization and washing can leave residual acid in the final product.[1][4][7]
Solution:
-
Aqueous Washing: After filtration of the crude product, wash it thoroughly with copious amounts of deionized water.
-
Base Wash: If residual acid is persistent, a dilute aqueous solution of a mild base, such as sodium bicarbonate, can be used for washing. This should be followed by several washes with deionized water to remove any remaining base and salts.
-
pH Testing: After the final water wash, test the pH of the filtrate to ensure it is neutral. This confirms the absence of residual acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvent impurities to look out for?
A1: The most common solvent impurities are typically the solvents used in the synthesis and purification steps. These can include:
-
Acetic Acid: If used as the reaction medium.[5]
-
Oleum/Sulfuric Acid: If this is the synthetic route taken.[1][4]
-
Water: From aqueous workups.
-
Organic Solvents: Such as acetone or other solvents used for washing.[8]
Q2: How can I detect the presence of residual solvents?
A2: Several analytical techniques can be used to detect and quantify residual solvents:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a very sensitive technique for detecting and identifying small amounts of solvent impurities. There are established tables of chemical shifts for common laboratory solvents.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile organic compounds, making it ideal for detecting residual solvents.[11][12]
-
Thermogravimetric Analysis (TGA): A significant weight loss at temperatures below the decomposition point of the product can indicate the presence of volatile impurities like solvents.
Q3: What is the best way to dry the N,N'-Ethylene-bis(tetrabromophthalimide) product?
A3: Due to its high thermal stability, the product can be dried effectively under vacuum at an elevated temperature. A temperature of 100-120°C is generally sufficient to remove most common solvents.[1] Drying in a vacuum oven is preferable to air drying as it is more efficient at removing residual solvents and prevents potential contamination from the air.
Q4: Can I use recrystallization to purify my product?
A4: Recrystallization is a standard purification technique, but it can be challenging for N,N'-Ethylene-bis(tetrabromophthalimide) due to its very low solubility in most common solvents, even at elevated temperatures.[2][3] Solvent washing is often a more practical and effective method for removing impurities from this particular compound.
Experimental Protocols
Protocol 1: Solvent Washing for Purification
This protocol describes a general procedure for washing crude N,N'-Ethylene-bis(tetrabromophthalimide) to remove soluble impurities.
-
Initial Setup: Place the crude, filtered product in a suitable beaker or flask.
-
First Wash (Organic Solvent):
-
Add a sufficient volume of a suitable organic solvent (e.g., acetone) to create a slurry.
-
Stir the slurry vigorously for 15-30 minutes at room temperature.
-
Filter the mixture and discard the filtrate.
-
-
Second Wash (Optional, Non-polar Solvent):
-
If non-polar impurities are suspected, repeat the washing procedure with a non-polar solvent such as hexane.
-
-
Third Wash (Aqueous):
-
Wash the solid with deionized water to remove any residual acids or inorganic salts. Repeat this step until the pH of the filtrate is neutral.
-
-
Final Drying:
-
Transfer the washed product to a vacuum oven and dry at 100-120°C until a constant weight is achieved.
-
Data Presentation
| Solvent | Solubility of N,N'-Ethylene-bis(tetrabromophthalimide) | Purpose of Wash |
| Acetone | Insoluble[3] | To remove organic impurities |
| Methanol | Insoluble[3] | To remove polar organic impurities |
| Toluene | Insoluble[3] | To remove non-polar organic impurities |
| Water | Insoluble[3] | To remove acids and inorganic salts |
| Tetrahydrofuran (THF) | Slightly Soluble[2] | Can be used to assess purity (low THF solubles indicate high purity)[1][4] |
Visualizations
Diagram 1: Workflow for Purification of N,N'-Ethylene-bis(tetrabromophthalimide)
Caption: Purification workflow for N,N'-Ethylene-bis(tetrabromophthalimide).
References
- Process for preparing N,N'-1,2-ethylene-bis-tetrabromophthalimide.
- Ultra white n,n'-ethylene-bis(tetrabromophthalimide) and its production in acetic acid.
- Synthesis of N, N'-ethylene di-tetrabromo phthalimide as added white fire retardant.
-
Nomination Background: Ethylenebis(tetrabromophthalimide) (CASRN: 32588-76-4). National Toxicology Program. [Link]
- Process for preparing n,n'-(1,2-ethylene)-bis-tetrabromophthalimide.
-
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Serbian Chemical Society. [Link]
-
N,N-Ethylene-bis(tetrabromophthalimide). Lemman Laboratories International. [Link]
-
Reaction of Phthalic Anhydride and Ethylenediamine. Asian Journal of Chemistry. [Link]
-
Ethylene bis(tetrabromophthalimide). PubChem. [Link]
-
Ethylene bis(tetrabromophthalimide) (EBTBP). Canada.ca. [Link]
-
N,N'-ethylenebis(3,4,5,6-tetrabromophthalimide) - Substance Information. ECHA. [Link]
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]
-
Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry. [Link]
-
Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link]
-
Extraction of brominated flame retardants from polymeric waste material using different solvents and supercritical carbon dioxide. ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
-
Extraction of brominated flame retardants from acrylonitrile butadiene styrene (ABS) using supercritical carbon dioxide. VTT's Research Information Portal. [Link]
Sources
- 1. EP0023420B1 - Process for preparing n,n'-(1,2-ethylene)-bis-tetrabromophthalimide - Google Patents [patents.google.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Ethylene bis(tetrabromophthalimide) | C18H4Br8N2O4 | CID 36183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO1993025525A1 - Ultra white n,n'-ethylene-bis(tetrabromophthalimide) and its production in acetic acid - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. CN1468840A - Synthesis of N,N'-ethylene di-tetrabromo phthalimide as added white fire retardant - Google Patents [patents.google.com]
- 8. N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. epfl.ch [epfl.ch]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent flame retardant performance with Saytex BT-93
Subject: Troubleshooting Inconsistent Flame Retardant Performance in High-Performance Polymers Product: Saytex BT-93 (Ethylenebistetrabromophthalimide) CAS: 32588-76-4
Executive Summary
Saytex BT-93 is a premium, non-blooming flame retardant (FR) distinguished by its exceptional thermal stability (TGA 1% loss >300°C) and UV resistance [1, 2].[1][2][3][4] However, unlike melt-blendable FRs, BT-93 acts primarily as a solid filler due to its high melting point (~456°C) [1].
The Core Issue: Inconsistent performance is rarely due to chemical variance in the additive itself. Instead, it is almost exclusively a function of heterogeneous dispersion or synergist stoichiometry . Because BT-93 does not melt during standard compounding of HIPS, PBT, or Polyolefins, it must be mechanically dispersed. Poor dispersion leads to "FR-lean" zones that fail UL94 testing and "FR-rich" agglomerates that destroy impact strength.
Module 1: Flame Retardancy Failures (UL94 V-0 Inconsistency)
Symptom: Your formulation theoretically contains sufficient Bromine (Br), yet random bars fail UL94 V-0 or exhibit flaming drips.
Root Cause Analysis:
The mechanism of BT-93 relies on the gas-phase radical scavenging synergy between Bromine and Antimony Trioxide (Sb₂O₃) [3].[5] If these two components are not spatially adjacent at the microscopic level, the reaction
Troubleshooting Protocol
Q: My loading levels are correct (e.g., 12% BT-93 / 4% Sb₂O₃), but performance varies between batches. Why?
A: You likely have a dispersion failure , not a loading failure.
-
The Mechanism: BT-93 is a powder with an average particle size of ~3 microns [1].[2] If your twin-screw extruder relies solely on melting to mix, BT-93 agglomerates will remain intact.
-
The Fix (Process):
-
Split Feeding: Do not feed 100% of the BT-93 in the main throat. Feed 50-70% via a side feeder (downstream) to prevent compaction before the polymer melts.
-
Screw Design: Ensure high-shear kneading blocks are present after the BT-93 addition point to break agglomerates, but avoid excessive shear that degrades the polymer matrix.
-
-
The Fix (Formulation):
-
Coupling Agents: Use silane or titanate coupling agents to improve the wetting of the BT-93 particles by the polymer matrix.
-
Synergist Proximity: Ensure your Sb₂O₃ particle size is compatible. If Sb₂O₃ particles are too large (>10µm), the "distance" between Br source and Sb source is too great for efficient reaction.
-
Q: How do I validate dispersion without running a full burn test?
A: Use Scanning Electron Microscopy (SEM) with EDX mapping .
-
Protocol: Cryo-fracture a sample pellet. Map for Bromine (Br) and Antimony (Sb).
-
Pass Criteria: Br and Sb signals should be superimposed and uniform.
-
Fail Criteria: Isolated islands of Br signal (agglomerates) or Br-rich/Sb-poor zones.
Visualizing the Failure Logic
Figure 1: Decision matrix for diagnosing flame retardancy failures.
Module 2: Thermal Stability & Discoloration
Symptom: The compound turns yellow or grey during processing, or mechanical properties degrade significantly after regrind.
Root Cause Analysis: While BT-93 is thermally stable, it can degrade if residence time is too long or shear heating is uncontrolled. Furthermore, the interaction between brominated FRs and certain UV stabilizers (HALS) can cause deactivation or color shift [5].
Table 1: Thermal Stability Profile of Saytex BT-93 [1, 2]
| Parameter | Value | Significance |
| Melting Point | ~456°C | Does not melt; acts as a solid filler. |
| TGA (1% Weight Loss) | 324°C | Safe processing limit.[2] Keep melt temp <290°C. |
| TGA (5% Weight Loss) | 419°C | Onset of rapid decomposition. |
| TGA (50% Weight Loss) | 473°C | Full active radical release. |
Troubleshooting Protocol
Q: My pellets are yellowing. Is the BT-93 defective?
A: Unlikely. BT-93 is naturally a light yellow powder.[2] Darkening indicates thermal degradation or iron contamination .
-
Step 1: Check Melt Temperature. If your melt temperature exceeds 300°C (even locally due to shear heat), BT-93 will begin to release HBr prematurely.
-
Step 2: Check Fe (Iron) content. HBr released during minor degradation can react with extruder metallurgy (Fe) to form
, which is dark red/brown and acts as a catalyst for further degradation. -
Solution: Use acid scavengers (e.g., hydrotalcite or epoxy oligomers) to neutralize trace HBr and prevent the autocatalytic degradation cycle.
Q: Can I use HALS (Hindered Amine Light Stabilizers) with BT-93?
A: Use caution.
-
The Conflict: HALS are basic. HBr (acidic) released from the FR can react with the HALS, forming an ammonium salt. This deactivates the HALS (loss of UV protection) and consumes the FR stabilizer.
-
The Fix: Use a low-basicity HALS (NOR-HALS) or rely on UV absorbers (Benzotriazoles) which are less reactive toward halogenated systems.
Module 3: The Synergistic Mechanism (Scientific Validation)
To understand why you need Antimony Trioxide, you must understand the gas-phase radical trap.[6] BT-93 provides the Bromine, but Bromine alone is inefficient. The Antimony acts as a "shuttle" to transport the halogen into the flame zone [3, 4].[7]
Mechanism Visualization
Figure 2: The synergistic pathway converting solid-phase precursors into gas-phase radical scavengers.
References
-
Albemarle Corporation. (2019). SAYTEX® BT-93 Flame Retardant Technical Data Sheet. Retrieved from 2
-
SpecialChem. (2025). Saytex BT-93 Product Profile. Retrieved from 8
-
Vtalc. (2025). How Antimony Trioxide Works as Flame Retardant. Retrieved from 5
-
Cefic-EFRA. How do flame retardants work? Halogenated flame retardants and Antimony Synergism. Retrieved from 9
-
ResearchGate. (2014). TGA data for different bromine-based flame retardant BFRs (BT-93 vs Deca-BDE). Retrieved from 10
Sources
- 1. specialchem.com [specialchem.com]
- 2. albemarle.com [albemarle.com]
- 3. stobec.com [stobec.com]
- 4. albemarle.com [albemarle.com]
- 5. How does antimony trioxide work as flame retardant? - Liaoning Victory Fire-retardant Material Technology Co., Ltd. [vtalc.com]
- 6. nihonseiko.co.jp [nihonseiko.co.jp]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. specialchem.com [specialchem.com]
- 9. aerofiltri.it [aerofiltri.it]
- 10. researchgate.net [researchgate.net]
Managing viscosity changes in polymer melts with high EBTPI loading
Technical Support Center: Rheology & Processing of High-Loading EBTPI Polymer Melts
Introduction: The Physics of High-Loading Suspensions
Welcome to the Advanced Materials Processing Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your extruder torque is red-lining, or your melt flow index (MFI) has dropped precipitously after introducing Ethylene bis(tetrabromophthalimide) (EBTPI) into your polymer matrix.
Context for Drug Development & Medical Device Engineers: While EBTPI is a premier flame retardant (Saytex® BT-93), in the context of medical device manufacturing (e.g., inhaler housings, pump casings) or as a model for high-melting-point Active Pharmaceutical Ingredients (APIs) in Hot Melt Extrusion (HME), it behaves as a rigid, non-deformable filler .[1]
Unlike the polymer matrix (e.g., HIPS, PBT, or pharmaceutical grades like HPMC/PVP), EBTPI has a melting point of ~450°C. It does not melt during processing (standard range: 180°C–280°C).[1] Therefore, you are not processing a homogeneous liquid; you are processing a highly concentrated suspension .[1] The viscosity rise follows the Krieger-Dougherty relationship, where viscosity approaches infinity as the particle volume fraction (
Part 1: Troubleshooting Guide (Q&A Format)
Category A: Processability & Torque Management
Q1: We are experiencing immediate torque overload at 30% w/w EBTPI loading. Increasing temperature degrades the polymer, but lowering screw speed stops the flow.[1] How do we stabilize this?
A: You are hitting the "viscosity cliff."[1] Simply raising the temperature (
The Fix:
-
Decouple Shear & Temperature: High loading requires shear thinning to flow.[1] You must operate at a high enough shear rate (
) to align the particles and break agglomerates, but not so high that you cause viscous heating degradation.[1] -
Protocol: Switch to a High-Torque/Low-Volume screw configuration. Move from conveying elements to narrow kneading blocks early in the barrel.[1]
-
Chemical Slip: Introduce a molecular lubricant (e.g., Zinc Stearate or a specific glidant compatible with your medical grade).[1] This induces wall slip, effectively lowering the friction at the barrel wall without altering the bulk viscosity.
Q2: The extrudate surface exhibits "sharkskin" or gross melt fracture despite acceptable bulk viscosity. Why?
A: This is a boundary layer failure.[1] EBTPI particles are migrating away from the high-shear region at the die wall, leaving a polymer-poor layer that slips and sticks (stick-slip phenomenon).[1]
The Fix:
-
Die Geometry: Reduce the land length of your die. A shorter land reduces the pressure drop (
).[1] -
Temperature Profile: Increase the die temperature only (keep barrel temp constant). This lowers the viscosity of the polymer skin layer, smoothing the transition.[1]
Category B: Dispersion & Homogeneity[1]
Q3: Our DSC scans show broad melting peaks and variable T_g in the final part. Is the EBTPI reacting with the matrix?
A: EBTPI is chemically inert and thermally stable up to ~400°C. The issue is likely poor dispersive mixing leading to "islands" of pure polymer and "clumps" of EBTPI.[1] These clumps act as heat sinks, altering local thermal history.[1]
The Fix:
-
Screw Design Change: You need Distributive Mixing (combining flows), not just Dispersive Mixing (breaking clumps).[1] Add Gear Mixing Elements (ZME) or Toothed Blocks in the final zone before the die.[1]
-
Feed Strategy: Do not feed all EBTPI in the main hopper. Use a Side Feeder (Split Feeding) at Zone 4 or 5.[1] This allows the polymer to melt fully before the solid load is added, reducing the viscosity spike and improving wetting.
Part 2: Visualizing the Mechanism
The following diagram illustrates the rheological cascade when high-loading solid fillers (EBTPI) are introduced to a polymer melt.
Caption: Causal pathway of viscosity issues in high-loading EBTPI melts and resulting defects.
Part 3: Experimental Protocols
Protocol 1: Determining the Critical Critical Filler Concentration ( )
Objective: Identify the loading level where viscosity transitions from linear to exponential.[1]
| Step | Action | Parameter / Setting | Rationale |
| 1 | Prepare Blends | 0%, 10%, 20%, 30%, 40% w/w EBTPI | Establish a baseline curve. |
| 2 | Rheometry Setup | Capillary Rheometer (Not Rotational) | Rotational rheometers suffer from edge fracture with high-fillers.[1] Capillary mimics extrusion shear rates.[1] |
| 3 | Shear Sweep | Cover the processing range.[1] | |
| 4 | Data Plotting | Plot | Identify the Newtonian Plateau (if any) and the onset of shear thinning. |
| 5 | Analysis | Fit to Power Law: | Watch for |
Protocol 2: The "Split-Feed" Optimization
Objective: Reduce torque by altering where the EBTPI enters the extruder.
-
Baseline: Feed 100% of polymer + EBTPI blend into the Main Hopper (Zone 0).[1] Record Torque (%) and Melt Temp (
).[1] -
Modification:
-
Feed 100% Polymer into Main Hopper.[1]
-
Feed 100% EBTPI into Side Feeder (Zone 4) .
-
-
Comparison:
Part 4: Data Reference Table
Typical Rheological Shift with EBTPI Loading (Model Data in HIPS Matrix)
| Loading (% w/w) | Melt Flow Index ( g/10min ) | Complex Viscosity ( | Processing Risk | Recommended Mitigation |
| 0% (Neat) | 12.0 | 800 Pa·s | Low | None |
| 15% | 8.5 | 1,200 Pa[1]·s | Low | Increase Screw Speed slightly |
| 30% | 3.2 | 3,500 Pa[1]·s | Moderate | Shear Heating risk; Monitor |
| 45% | < 1.0 | 15,000 Pa[1]·s | Critical | Torque Limit ; Requires Plasticizer/Split Feed |
References
-
Albemarle Corporation. (2020).[1] Saytex® BT-93 Flame Retardant Technical Data Sheet. Retrieved from [Link] (Verified Source for EBTPI properties).[1]
-
Krieger, I. M., & Dougherty, T. J. (1959).[1] A Mechanism for Non-Newtonian Flow in Suspensions of Rigid Spheres. Transactions of the Society of Rheology. (Foundational physics for solid loading).
-
Crowley, M. M., et al. (2007).[1] Pharmaceutical Applications of Hot-Melt Extrusion: Part I. Drug Development and Industrial Pharmacy.[1][2][3] Retrieved from [Link] (Grounding for HME relevance).[1]
-
Liang, J.-Z. (2002).[1] The melt flow properties of polypropylene composites filled with flame retardants. Journal of Materials Processing Technology. (Specific to BFR rheology).
Disclaimer: This guide treats EBTPI (Ethylene bis(tetrabromophthalimide)) as a solid filler.[1] If you are using "EBTPI" as an internal acronym for a melting API, please contact support for the "Miscible Blend Rheology" guide.
Sources
Technical Support Center: Processing Stability of Ethylenebistetrabromophthalimide (EBTBP)
Document ID: TSC-EBTBP-001 Subject: Impact of Processing Temperature on Stability & Performance Compound: Ethylenebistetrabromophthalimide (CAS: 32588-76-4) Common Trade References: Saytex® BT-93, Citex BT-93
Introduction: The Thermal Paradox of EBTBP
Welcome to the Technical Support Center. You are likely utilizing Ethylenebistetrabromophthalimide (EBTBP) because your polymer matrix (e.g., HIPS, PBT, PC, or PA) requires processing temperatures that would degrade standard flame retardants like DECA-BDE.
The Core Challenge: Unlike many organic additives, EBTBP has a melting point (~475°C) significantly higher than standard engineering plastic processing temperatures (250°C–320°C). Consequently, EBTBP does not melt during compounding; it disperses as a solid filler.
This guide addresses the critical balance between applying enough shear energy to disperse these solid particles and limiting thermal exposure to prevent de-bromination.
Module 1: Thermal Stability Profile (The "Safe Zone")
Before troubleshooting, you must establish the baseline thermal limits of the material. EBTBP is renowned for high thermal stability, but "stable" is not "inert."
Standard Thermogravimetric Analysis (TGA) Data
Typical values under Nitrogen atmosphere (10°C/min ramp)
| Parameter | Temperature Threshold | Significance |
| Melting Point | 450°C – 475°C | Critical: Material remains solid in the extruder. |
| 1% Weight Loss ( | 324°C – 336°C | The Danger Zone. Processing above this causes micro-degradation. |
| 5% Weight Loss ( | 410°C – 419°C | Severe degradation; massive HBr release. |
| Active FR Mechanism | >450°C | Intended release of bromine radicals for flame quenching. |
Technical Insight: The gap between your processing temperature (e.g., 280°C for PBT) and the
(330°C) is your Process Safety Margin . If shear heating raises the local melt temperature by 50°C, you will bridge this gap and initiate degradation inside the extruder.
Module 2: Troubleshooting & FAQs
Q1: The extrudate is showing yellow discoloration. Is the EBTBP degrading?
Diagnosis: Yellowing is the first sign of de-bromination . Even trace amounts of free bromine or Hydrogen Bromide (HBr) will cause chromophore formation in the polymer matrix.
Root Cause Analysis:
-
Excessive Melt Temperature: Check if the actual melt temperature (measured by a hand probe or IR) exceeds the set barrel temperature.
-
Shear Heating: Because EBTBP acts as a solid abrasive filler, it increases viscosity. High screw speeds generate frictional heat (shear heat), creating "hot spots" that exceed the
(330°C) locally, even if the barrel reads 280°C. -
Synergist Interaction: Are you using Antimony Trioxide (
)? catalyzes the removal of bromine. While this is desired in a fire, it lowers the thermal stability threshold during processing.
Corrective Actions:
-
Step 1: Lower the barrel temperature profile by 10-15°C in the metering zone.
-
Step 2: Reduce screw speed (RPM) to minimize shear heating.
-
Step 3: Introduce an acid scavenger (e.g., hydrotalcite or epoxy-based stabilizers) to neutralize nascent HBr before it catalyzes further degradation.
Q2: We see white specks in the final molded part. Is this contamination?
Diagnosis: This is likely poor dispersion , not contamination.
Root Cause: Since EBTBP does not melt, the "specks" are agglomerates of the original powder. Unlike melting additives, EBTBP requires mechanical shear to break up agglomerates.
The Conflict:
-
To fix specks
You need Higher Shear . -
To fix yellowing
You need Lower Shear (to reduce heat).
Corrective Actions:
-
Change Screw Design: Use mixing elements (kneading blocks) that provide distributive mixing (moving particles around) rather than dispersive mixing (high shear force), or optimize the location of the side-feeder.
-
Masterbatch: Switch from powder feeding to a pre-dispersed high-concentration masterbatch.
Q3: Our equipment is showing signs of corrosion. Why?
Diagnosis: HBr off-gassing.[1]
Root Cause: If processing temperatures hover near 320°C–330°C, minor decomposition releases HBr. HBr reacts with moisture to form hydrobromic acid, which eats into standard steel screws and barrels.
Corrective Actions:
-
Immediate: Purge the machine with high-viscosity PE or PP immediately after the run. Do not let EBTBP sit in a hot barrel during shutdowns.
-
Long-term: Ensure screws/barrels are constructed from corrosion-resistant alloys (e.g., Hastelloy or bimetallic liners).
Module 3: Visualization of Stability Logic
The following diagram illustrates the "Process Window" dilemma. You must navigate between the energy required to disperse the solid and the energy that triggers degradation.
Figure 1: The Processing Window. Balancing shear energy (for dispersion) against thermal limits (to prevent degradation).
Module 4: Validating Stability (Experimental Protocol)
Do not rely on supplier data sheets alone. Validate the stability of your specific lot and formulation using this TGA protocol.
Protocol: Dynamic Thermal Stability Test
-
Preparation: Dry EBTBP sample at 120°C for 4 hours to remove surface moisture (moisture can mimic degradation weight loss).
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Atmosphere: Nitrogen (
) at 50 mL/min (Simulates the oxygen-starved environment of the extruder barrel). -
Ramp:
-
Equilibrate at 50°C.
-
Ramp 10°C/min to 600°C.
-
-
Analysis:
Protocol: Isothermal Stress Test (Simulation of Residence Time)
This test mimics the material sitting in the extruder during a blockage or slow cycle.
-
Ramp: Heat rapidly to your target processing temperature (e.g., 280°C).
-
Hold: Maintain 280°C for 30 minutes.
-
Measure: Record weight loss over time.
-
Threshold: If weight loss exceeds 0.5% within 10 minutes, the material is unstable at this processing temperature.
Module 5: Degradation Pathway Visualization
Understanding how EBTBP fails helps in selecting stabilizers. The failure mode is the cleavage of the C-Br bond.
Figure 2: Thermal degradation pathway. Note that HBr formation is autocatalytic—it accelerates further degradation.
References
-
Albemarle Corporation. (2024). SAYTEX® BT-93 Flame Retardant Technical Data Sheet. Retrieved from [Link]
-
National Institutes of Health (NIH). (1999). Nomination Background: Ethylenebis(tetrabromophthalimide) (CASRN: 32588-76-4).[2][3] National Toxicology Program. Retrieved from [Link]
-
Baoxu Chemical. (n.d.). Ethylenebistetrabromophthalimide (Saytex BT-93 Equivalent) Technical Properties. Retrieved from [Link]
Sources
Strategies for enhancing the synergy between EBTPI and antimony trioxide
Topic: Optimization & Troubleshooting of Ethylene Bis(Tetrabromophthalimide) (EBTPI) /
Introduction: The Engineering of Synergy
Welcome to the Advanced Materials Technical Support Center. You are likely here because you are formulating high-performance thermoplastics (HIPS, PBT, Polyolefins, or Polyamides) and require a V-0 rating without compromising mechanical integrity.
The combination of EBTPI (e.g., Saytex® BT-93) and Antimony Trioxide (
This guide moves beyond basic datasheets to address the causality of failure —why formulations fail V-0 despite high loading, or why impact strength collapses—and provides self-validating protocols to fix them.
Part 1: The Mechanism of Action (The "Why")
To troubleshoot, you must visualize the reaction kinetics. EBTPI is thermally stable (1% weight loss >300°C), meaning it survives processing but decomposes exactly when needed—at ignition temperatures.
The Synergistic Cycle
The system relies on the formation of Antimony Tribromide (
Key Insight: If your
Figure 1: The Critical Path of Synergy. Failure usually occurs at the "Surface Interaction" node due to agglomeration.
Part 2: Troubleshooting & FAQs
Category A: Flammability Failures (UL 94)
Q1: We are using the standard 3:1 Br:Sb ratio, but we are seeing flaming drips and failing V-0. Why?
Diagnosis: The "3:1 ratio" is a stoichiometric theoretical starting point, not a universal law.
-
Root Cause 1: "The Antimony Sink". If your polymer matrix contains fillers (talc, calcium carbonate) or pigments (TiO2), they may adsorb the
gas or block the reaction surface of the . -
Root Cause 2: Melt Viscosity. EBTPI is a filler that increases viscosity. If the melt is too stiff, the char cannot form a coherent seal. If it's too fluid, it drips before the flame extinguishes.
Corrective Action:
-
Step-Up Protocol: Increase the
slightly to a 2.5:1 ratio (Br:Sb) to account for "antimony loss" to other fillers. -
Drip Promotion vs. Charring: For V-0, you typically want no dripping. Add a PTFE anti-drip agent (0.1% - 0.5%). This creates a fibrillar network that holds the melt together during combustion.
Q2: Our formulation passes V-0 initially but fails after regrind/recycling. Is EBTPI degrading?
Diagnosis: EBTPI is highly stable.[1] The culprit is likely the fracture of glass fibers (if reinforced) or the degradation of the polymer matrix due to the abrasive nature of
-
Fix: Add a chain extender or a thermal stabilizer (e.g., hindered phenol/phosphite blend) to protect the carrier resin, not the FR system.
Category B: Mechanical Property Loss
Q3: Impact strength has dropped by 40% after adding the FR package. How do we recover toughness?
Diagnosis: This is the classic "Notch Sensitivity" problem. EBTPI and
Corrective Action Strategy:
| Variable | Adjustment | Mechanism |
| Particle Size | Use Nano- | Reduces stress concentration zones; improves surface area for reaction. |
| Coupling Agent | Silane or Titanate treatment | Improves wetting between the polymer and the inorganic |
| Impact Modifier | POE-g-MAH or MBS | Elastomeric domains absorb energy to compensate for the rigid FR filler. |
Q4: We see white specks on the surface of black parts ("Chalking"). Is this blooming?
Diagnosis: EBTPI is non-blooming (unlike DecaBDE). White specks are almost certainly
-
Verification: Run an EDX (Energy Dispersive X-ray) analysis on the speck. High Antimony (Sb) signal confirms poor dispersion.
-
Fix: Increase shear during compounding (adjust screw profile) or use a masterbatch of
rather than raw powder.
Part 3: Optimization Workflow (The "How")
Do not guess. Use this logic gate to optimize your formulation.
Figure 2: Iterative Optimization Logic for FR Formulations.
Part 4: Experimental Protocols
Protocol 1: Dispersion Validation (The "Press-Out" Test)
Before running a full UL 94 test, validate that your
-
Preparation: Take 5g of pellets from your compounder.
-
Press: Place between Mylar sheets in a hot press at processing temperature (e.g., 250°C for PBT).
-
Flatten: Press to a thin film (<100 microns).
-
Analysis: View under an optical microscope (50x magnification).
-
Pass Criteria: No visible agglomerates >10 microns. Background should be uniform.[2]
-
Fail Criteria: "Galaxy effect" (clusters of black/grey dots). Do not proceed to molding; go back to compounding.
Protocol 2: Synergist Surface Modification
If dispersion fails, treat the
-
Reagent: Use a Silane Coupling Agent (e.g., Epoxy-silane for PBT/PET, Vinyl-silane for Polyolefins).
-
Dosage: 1.0% by weight of the
. -
Process: High-speed mixer (Henschel).
-
Add
.[3] -
Spray silane (diluted in ethanol) while mixing at high RPM.
-
Dry at 80°C to remove solvent.
-
-
Result: Hydrophobic
powder that wets out instantly in the polymer melt.
References
-
Albemarle Corporation. (2024).[4] SAYTEX® BT-93 Flame Retardant Technical Data Sheet. Retrieved from
- Weil, E. D., & Levchik, S. V. (2009). Flame Retardants for Plastics and Textiles: Practical Applications. Hanser Publishers. (Standard text on the Sb-Halogen mechanism).
-
Al-Mosawi, A. I. (2015).[3] Deposition of Antimony Trioxide on the Composite Surface to Increase Its Flame Retardancy. Journal of Thin Films, Coating Science Technology and Application.[5] Retrieved from (Demonstrates surface interaction importance).
-
US EPA. (2014). An Alternatives Assessment for the Flame Retardant Decabromodiphenyl Ether (DecaBDE). (Validates EBTPI as a safer, non-PBT alternative). Retrieved from
-
SpecialChem. (2025). Troubleshooting Flame Retardant Dispersion in Thermoplastics. Retrieved from
Sources
Validation & Comparative
Technical Comparison: N,N-Ethylene-bis(tetrabromophthalimide) vs. Decabromodiphenyl ethane (DBDPE)
Executive Summary
In the landscape of brominated flame retardants (BFRs), Decabromodiphenyl ethane (DBDPE) and N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP) represent two distinct generations of fire safety chemistry.
While DBDPE serves as the "workhorse" replacement for DecaBDE due to its high bromine content and cost-efficiency, EBTBP (often recognized by the trade name Saytex® BT-93) is a "specialist" additive designed for high-performance engineering thermoplastics. The critical differentiator lies in photostability and surface migration . EBTBP offers superior UV resistance and non-blooming characteristics, making it the requisite choice for aesthetic, white, or color-sensitive applications where DBDPE fails due to yellowing and surface exudation.
Chemical Architecture & Mechanism
To understand the performance divergence, we must look at the molecular geometry.
-
DBDPE (CAS 84852-53-9): A discrete aromatic molecule with a high bromine content (82%).[1] Its structure consists of two fully brominated phenyl rings linked by an ethane bridge. While thermally stable, the aromatic C-Br bonds are susceptible to UV-induced homolytic cleavage, leading to radical formation and rapid yellowing (debromination).
-
EBTBP (CAS 32588-76-4): A phthalimide-based structure with slightly lower bromine content (~67%). The imide linkage provides high thermal stability and, crucially, polarity that improves compatibility with polar polymer matrices (like PBT, PET, and PC). This "anchors" the molecule within the matrix, preventing the migration (blooming) seen with DBDPE.
Diagram: Selection Logic Flow
The following decision tree illustrates when to specify EBTBP over the standard DBDPE.
Figure 1: Decision logic for selecting between DBDPE and EBTBP based on application constraints.
Thermal Stability & Processing Window
Both materials are suitable for high-temperature processing, but they exhibit different degradation profiles. EBTBP has a unique "two-step" degradation and generally maintains integrity at higher temperatures (5% weight loss point), which is critical for engineering plastics processed above 280°C.
Table 1: Comparative Thermal Data (TGA)
| Property | DBDPE (Standard) | EBTBP (High Performance) | Implication |
| Bromine Content | 82% | ~67% | DBDPE is more efficient per gram for pure FR rating. |
| Melting Point | ~350°C | ~456°C | EBTBP remains solid during most compounding, acting as a filler. |
| 1% Weight Loss | ~335°C | 324°C | Both stable during initial heating. |
| 5% Weight Loss | ~355°C | 419°C | Critical: EBTBP resists degradation significantly better at extreme processing temps. |
| 10% Weight Loss | ~365°C | 441°C | EBTBP offers a wider safety margin for recycling/regrind. |
Data Source: Synthesized from Albemarle technical datasheets and comparative TGA studies [1][2].
The "Bloom" Factor: UV Stability & Weathering
The most significant functional difference is blooming . Blooming is the migration of the flame retardant to the surface of the plastic part over time, appearing as a white, chalky powder. This ruins surface finish, interferes with printing/sealing, and degrades electrical properties.
-
DBDPE: High risk of blooming in polar polymers (HIPS, ABS) due to poor solubility/compatibility. Poor UV stability leads to rapid yellowing (Delta E > 20 after 300h).
-
EBTBP: Non-blooming.[2][3][4][5][6] The phthalimide structure absorbs UV light without degrading the C-Br bond as rapidly, and the molecule interacts favorably with the polymer matrix to prevent migration.
Protocol: Accelerated Weathering & Bloom Validation
To validate the choice of EBTBP for exterior applications, the following self-validating protocol is recommended.
Objective: Quantify surface migration (bloom) and color shift (Delta E).
-
Sample Prep: Injection mold ISO test bars of HIPS containing 12% FR loading (Comparative samples: DBDPE vs. EBTBP).
-
Aging Conditions (Cycle A - UV):
-
Standard: ISO 4892-2 (Xenon Arc).
-
Irradiance: 0.51 W/m² @ 340nm.
-
Duration: 300 hours.
-
-
Aging Conditions (Cycle B - Heat/Humidity for Bloom):
-
Place duplicate samples in a humidity chamber at 60°C / 90% RH for 168 hours (1 week). This accelerates migration.
-
-
Measurement:
-
Color: Measure CIE Lab* before and after Cycle A. Calculate Delta E.
-
Bloom: Wipe Cycle B samples with a black cloth. Visual inspection for white residue.
-
Quantification: FTIR-ATR on the surface. Look for aromatic C-H stretches (DBDPE) or Imide Carbonyl stretches (EBTBP) intensifying at the surface vs. the bulk.
-
Figure 2: Experimental workflow for distinguishing UV stability and bloom resistance.
Mechanical & Electrical Performance
Mechanical Impact
Because EBTBP has a high melting point (~456°C), it often does not melt during the compounding of engineering plastics (like PBT, processed at ~260°C). It acts as a rigid filler .
-
Impact Strength: Both additives typically reduce impact strength compared to the neat resin. However, EBTBP's finer particle size and better compatibility often result in less impact loss than DBDPE in PBT and PET [3].
-
Flow: EBTBP has minimal effect on Melt Flow Index (MFI) compared to melt-blendable FRs.
Electrical Properties (CTI)
EBTBP is superior for electrical components.
-
Comparative Tracking Index (CTI): EBTBP formulations maintain higher CTI values (often >400V or PLC 1/0) compared to DBDPE. The aliphatic ethylene bridge and imide structure are less prone to forming conductive carbon tracks under arcing than the high-aromatic content of DBDPE.
-
Dielectric Constant: EBTBP (Dk ~1.42) is favorable for high-frequency wire/cable insulation [1].
Environmental & Regulatory Profile
This is the emerging "cliff" for DBDPE.
-
DBDPE: Currently under intense scrutiny. It was introduced as a replacement for DecaBDE, but recent studies suggest it is also persistent and bioaccumulative. Regulatory pressure in the EU (REACH) and Canada is mounting, with potential restrictions on the horizon [4].
-
EBTBP: Considered a safer alternative. Due to its large molecular size and insolubility, it has low bioavailability. It does not penetrate cell membranes easily. It is part of the "Earthwise™" portfolio (Albemarle) and is generally favored for green-label electronics.
Conclusion
Use DBDPE when:
-
Cost is the primary constraint.
-
The application is black or dark-colored (masking yellowing).
-
The part is internal (no UV exposure).
-
High CTI is not required.
Use EBTBP (Saytex BT-93) when:
-
Aesthetics are critical: White/light colors that must not yellow.
-
Surface finish matters: Applications requiring heat sealing, painting, or printing (no bloom).
-
Performance is paramount: High CTI electrical parts or high-temperature engineering polymers (PBT, PA, PC).
-
Future-proofing: Avoiding the regulatory uncertainty surrounding DBDPE.
References
-
Albemarle Corporation. (2024). SAYTEX® BT-93 Flame Retardant Technical Datasheet. Retrieved from
-
ResearchGate. (2026). Spectroscopic Behaviour of Saytex 8010 under UV light and Comparative Thermal Study. Retrieved from
-
Stobec. (n.d.). SAYTEX® BT-93® Flame Retardant Product Guide. Retrieved from
-
Environment and Climate Change Canada. (2025). Screening Assessment: Decabromodiphenyl ethane (DBDPE). Retrieved from
-
Bisley International. (2021).[7] Product Information: Decabromodiphenyl Ethane. Retrieved from
Sources
- 1. Decabromodiphenyl Ethane - SHANDONG HAIWANG CHEMICAL CO., LTD [haiwangchemical.com]
- 2. albemarle.com [albemarle.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. stobec.com [stobec.com]
- 5. albemarle.com [albemarle.com]
- 6. specialchem.com [specialchem.com]
- 7. bisleyinternational.com [bisleyinternational.com]
Comparative thermal stability of EBTPI and other brominated flame retardants
Executive Summary: The Shift to High-Temperature Stability
In the realm of high-performance polymers, the thermal stability of flame retardants (FRs) is no longer a secondary property—it is a critical processing constraint. As engineering thermoplastics like PBT, PET, and polyamides are pushed to higher processing temperatures (>280°C), legacy FRs often fail, leading to polymer degradation, mold corrosion, and surface blooming.
This guide provides an objective, data-driven analysis of Ethylene bis(tetrabromophthalimide) (EBTPI) , comparing its thermal profile against the industry standard Decabromodiphenyl ethane (DBDPE) and the legacy Decabromodiphenyl ether (DecaBDE) .
Key Finding: EBTPI exhibits superior thermal stability (
Chemical Profile & Structural Logic
To understand the thermal data, we must first establish the structural causality.
-
EBTPI (e.g., Saytex BT-93): Features a stable aromatic imide structure.[1] The absence of ether linkages and the high bond dissociation energy of the imide ring confer exceptional thermal and UV stability.
-
DBDPE (e.g., Saytex 8010): The modern standard. Contains an ethane bridge connecting two pentabromophenyl groups. Very stable, but melts/softens lower than EBTPI.
-
DecaBDE (Legacy): Contains an ether linkage (
). This bond is a weak point for both thermal cleavage and UV degradation. -
TBBPA: A phenolic structure. Primarily used as a reactive FR or in lower-temperature ABS; included here as a baseline for low-stability.
Figure 1: Structural Stability Logic
The following diagram illustrates the mechanistic link between chemical structure and thermal resistance.
Caption: Comparative analysis of bond stability. The aromatic imide structure of EBTPI provides higher dissociation energy compared to ether or ethane linkages.
Comparative Thermal Data
The following data aggregates typical values from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 1: Thermal Performance Metrics
| Property | EBTPI (Saytex BT-93) | DBDPE (Saytex 8010) | DecaBDE (Legacy) | TBBPA |
| Melting Point ( | 446°C (Decomposes) | ~350°C | ~300°C | ~180°C |
| 1% Weight Loss ( | ~380°C | ~310°C | ~220°C | ~200°C |
| 5% Weight Loss ( | >400°C | ~325°C | ~290°C | ~240°C |
| Blooming Potential | Negligible | Low | High | Moderate |
| UV Stability | Excellent | Good | Poor | Poor |
| Primary Application | Engineering Plastics (PBT, PA) | Styrenics (HIPS, ABS) | Legacy General Purpose | Epoxy/ABS |
Analysis of Data:
-
Processing Window: EBTPI's 5% decomposition temperature (
C) is significantly higher than the processing temperatures of PBT or Polyamides (typically 250–290°C). This ensures zero degradation during extrusion or injection molding. -
Safety Margin: DecaBDE and TBBPA have decomposition onsets that overlap with the processing temperatures of engineering plastics, risking the release of HBr gas, which corrodes tooling and degrades the polymer matrix.
Experimental Protocol: Validating Thermal Stability
For researchers validating these materials, a standard TGA run is insufficient due to the high bromine content. The following protocol accounts for buoyancy effects and corrosive off-gassing.
Protocol: High-Resolution TGA for Halogenated FRs
Objective: Determine
-
Sample Prep:
-
Dry FR powder at 105°C for 4 hours to remove surface moisture.
-
Sample mass: 10–15 mg (High mass minimizes surface area-to-volume noise).
-
Crucible: Alumina (
) (Platinum may react with evolved Bromine at C).
-
-
Atmosphere:
-
Nitrogen (
) purge at 50 mL/min (Inert degradation). -
Optional: Switch to Air at 600°C to burn off char.
-
-
Heating Profile:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 700°C.
-
-
Baseline Subtraction:
-
Run an empty crucible under identical conditions to subtract buoyancy effects.
-
Figure 2: Experimental Workflow
The following workflow ensures data integrity when testing halogenated compounds.
Caption: Step-by-step TGA protocol for brominated flame retardants. Note the critical selection of Alumina crucibles to prevent sensor damage.
Application Insight: The "Blooming" Factor
While thermal stability (TGA) is the primary metric, blooming is the secondary failure mode driven by thermal history.
-
The Phenomenon: Low molecular weight FRs migrate to the surface of the plastic over time, especially when the device heats up during operation (e.g., a projector housing or medical power supply). This creates a white, dusty layer.
-
The EBTPI Advantage: EBTPI has a high molecular weight (~951 g/mol ) and a rigid structure. It is physically too bulky to migrate through the entangled polymer chains of PBT or PET.
-
Relevance to Medical/Drug Development: For medical devices, surface blooming is a contamination risk. EBTPI is preferred in housings for medical electronics where surface purity is required (ISO 10993 considerations often favor non-migrating additives).
References
-
Albemarle Corporation. (2023). SAYTEX® BT-93 Flame Retardant Technical Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 36183, Ethylene bis(tetrabromophthalimide). Retrieved from [Link]
-
ResearchGate. (2015). TGA data of brominated flame retardants. Retrieved from [Link]
Sources
Comparative Efficacy of N,N-Ethylene-bis(tetrabromophthalimide) in High-Performance Nylon 6,6 Matrices
Executive Summary: The Thermal Challenge in PA66
Polyamide 6,6 (PA66) presents a unique paradox in materials engineering: its high melting point (~265°C) and excellent mechanical properties make it ideal for automotive and electronic connectors, yet these same thermal characteristics impose severe constraints on flame retardant (FR) selection.
Processing PA66 often requires melt temperatures exceeding 280–300°C. At these temperatures, many traditional brominated flame retardants (BFRs) degrade prematurely, causing equipment corrosion, polymer discoloration, and loss of physical properties.
This guide evaluates N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP), commonly known by the trade name Saytex BT-93 , as a premier solution for this thermal window. Unlike lower-stability alternatives, EBTBP offers a unique combination of high thermal stability, non-blooming characteristics, and superior wet electrical properties.
Chemical Profile & Mechanism of Action[1]
Compound: N,N-Ethylene-bis(tetrabromophthalimide) CAS: 32588-76-4 Structure: Aromatic bromine bound to an imide structure.[1][2][3][4]
Mechanistic Pathway
EBTBP functions primarily in the gas phase. Upon combustion, it releases radical scavengers that interrupt the exothermic oxidation cycle. Uniquely, its imide structure provides high thermal stability, delaying decomposition until the polymer actually ignites, rather than during processing.
Figure 1: Gas-phase radical scavenging mechanism of EBTBP in Nylon 6,6.
Comparative Analysis: EBTBP vs. Alternatives
The following analysis compares EBTBP against two common alternatives: Brominated Polystyrene (BPS) and Decabromodiphenyl Ethane (DBDPE) .
Table 1: Comparative Performance Matrix
| Feature | EBTBP (Saytex BT-93) | Brominated Polystyrene (BPS) | DBDPE |
| Melting Point | ~450°C (Does not melt in PA66) | ~260°C (Melts with PA66) | ~350°C |
| Thermal Stability (1% Loss) | 324°C | ~310°C | ~305°C |
| Blooming | Non-Blooming | Low Blooming | Prone to Blooming |
| Flow/Processability | Acts as filler (increases viscosity) | Excellent (Melts into matrix) | Moderate |
| Electricals (CTI) | Superior (White/Yellow) | Good | Good |
| Color Stability | Excellent (UV Stable) | Good | Moderate |
Critical Insights:
-
The Blooming Advantage: EBTBP is chemically distinct because it resists "blooming" (migration to the surface). In high-temperature electronics, blooming can cause contact failures. EBTBP is preferred for thin-wall connectors where surface purity is critical.
-
Thermal Headroom: With a 1% weight loss temperature of 324°C, EBTBP survives the aggressive shearing forces of PA66 compounding without releasing HBr, preventing screw corrosion.
Experimental Validation Protocol
To accurately evaluate EBTBP, researchers must control for moisture sensitivity in PA66, which can mask the FR performance by causing hydrolytic degradation.
Workflow Diagram
Figure 2: Standard Operating Procedure for compounding EBTBP in Polyamide 6,6.
Detailed Methodology
-
Pre-Treatment: PA66 is hygroscopic. Dry base resin at 80°C for 4 hours to achieve moisture content <0.2%. Failure to do this results in molecular weight loss, invalidating mechanical results.
-
Compounding: Use a co-rotating twin-screw extruder.
-
Zone 1-2: 260°C (Melting)
-
Zone 3-8: 270–290°C (Mixing)
-
Die: 285°C
-
Note: EBTBP does not melt; it disperses as a filler. High shear is required for dispersion, but excessive shear can degrade the glass fibers (if used).
-
-
Synergist Addition: EBTBP requires Antimony Trioxide (Sb2O3) or Sodium Antimonate for efficacy. A typical ratio is 3:1 (Bromine:Antimony).
Performance Data Analysis
The following data represents typical performance metrics for a Glass-Fiber Reinforced (30% GF) PA66 formulation.
Table 2: Flammability Performance (30% GF PA66)
| Formulation | FR Loading (%) | Sb2O3 Loading (%) | UL-94 Rating (0.8mm) | LOI (%) |
| Control (PA66 + 30% GF) | 0 | 0 | HB (Fail) | 21.0 |
| Formulation A (EBTBP) | 14.0 | 5.0 | V-0 | >32.0 |
| Formulation B (BPS) | 14.0 | 5.0 | V-0 | 30.5 |
Table 3: Mechanical & Electrical Properties
| Property | Test Method | Control | EBTBP Formulation | Analysis |
| Tensile Strength | ISO 527 | 180 MPa | 165 MPa | Slight reduction due to filler effect. |
| Elongation at Break | ISO 527 | 3.5% | 2.8% | Reduced ductility (expected with FR). |
| CTI (Tracking Index) | IEC 60112 | 400V | 600V | Significant Advantage: EBTBP maintains high CTI. |
| Bloom Test | 150°C / 168h | N/A | None | Critical for electrical contacts. |
Conclusion
For high-performance Nylon 6,6 applications, N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP) demonstrates superior utility over standard brominated alternatives when thermal stability and electrical integrity are paramount.
While Brominated Polystyrene (BPS) offers better flow characteristics, EBTBP is the definitive choice for:
-
Miniaturized Electronics: Due to non-blooming behavior preventing contact contamination.
-
High-Voltage Applications: Due to superior CTI retention.
-
High-Temperature Processing: Due to a decomposition threshold (>320°C) that matches the aggressive processing window of reinforced PA66.
Research teams should prioritize EBTBP when the application demands a V-0 rating without compromising the long-term surface properties of the molded part.
References
-
Albemarle Corporation. (2024). SAYTEX® BT-93 Flame Retardant Technical Data Sheet. Retrieved from
-
National Institutes of Health (NIH). (1999).[5] Toxicological Summary for Ethylenebis(tetrabromophthalimide). Retrieved from
-
SpecialChem. (2024). SAYTEX® BT-93 Product Profile and Properties. Retrieved from
-
ChemicalBook. (2024). 1,2-Bis(tetrabromophthalimido) ethane Properties and CAS Data. Retrieved from
-
MDPI. (2019). Comparative Study on the Flame-Retardant Properties of PA66. Retrieved from
Sources
- 1. 1,2-Bis(tetrabromophthalimido) ethane | 32588-76-4 [chemicalbook.com]
- 2. BT-93W Flame Retardant CAS 32588-76-4 N,N-Ethylene-bis(tetrabromophthalimide Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. albemarle.com [albemarle.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Leaching and Migration of Ethylenebistetrabromophthalimide (EBTBP) from Consumer Plastics
This guide provides a rigorous technical comparison of Ethylenebistetrabromophthalimide (EBTBP) against legacy flame retardants, focusing on leaching behaviors, migration kinetics, and analytical quantification.
A Comparative Technical Guide for Analytical Scientists and Toxicologists
Executive Summary & Chemical Identity
Ethylenebistetrabromophthalimide (EBTBP) , commonly known by the trade name Saytex BT-93 , is a premier additive brominated flame retardant (BFR). It is engineered specifically to replace Decabromodiphenyl ether (DecaBDE) in High-Impact Polystyrene (HIPS), polyolefins, and engineering thermoplastics.
Unlike legacy BFRs, EBTBP is characterized by an imide structure that imparts exceptional thermal stability and, critically, resistance to blooming . This guide analyzes the physicochemical barriers that prevent EBTBP migration and provides a validated workflow for its extraction and quantification.
| Property | Ethylenebistetrabromophthalimide (EBTBP) | Decabromodiphenyl ether (DecaBDE) |
| CAS Number | 32588-76-4 | 1163-19-5 |
| Molecular Structure | Bis-imide linkage | Diphenyl ether linkage |
| Molecular Weight | ~951.5 g/mol | ~959.2 g/mol |
| Bromine Content | ~67% | ~83% |
| Melting Point | 456°C | 300–310°C |
| Solubility (Water) | Insoluble (<0.1 µg/L) | Insoluble (<0.1 µg/L) |
| Log Kow | ~9.8 (Estimated) | ~6.3 – 9.9 |
Comparative Performance: Migration & Blooming
The primary failure mode of flame retardants in consumer plastics is "blooming"—the migration of the additive to the polymer surface, resulting in a white, powdery residue that compromises electrical properties and increases human exposure.
The Mechanism of Stability
Migration is governed by Fickian diffusion, driven by the additive's mobility within the polymer matrix. EBTBP exhibits superior resistance to migration compared to DecaBDE due to two key factors:
-
Molecular Geometry: The rigid bis-imide structure of EBTBP creates a high energy barrier for diffusion through the polymer chains, unlike the more flexible ether linkage of DecaBDE.
-
Thermal Stability: With a melting point of 456°C (vs. 300°C for DecaBDE), EBTBP remains solid and immobile at standard processing and use temperatures, significantly reducing the diffusion coefficient (
).
Comparative Data: Leaching Potential
The following data synthesizes industry standard migration tests (e.g., UL 746C) and environmental leaching studies.
| Parameter | EBTBP (Saytex BT-93) | DecaBDE | TBBPA (Tetrabromobisphenol A) |
| Blooming Resistance | Excellent (Non-blooming) | Poor (Significant bloom >60°C) | Moderate |
| UV Stability | High (Resists yellowing) | Low (Rapid photodegradation) | Low |
| Migration to Isooctane (Fatty Food Simulant) | < LOD (Limit of Detection)* | Detectable | High |
| Bioaccumulation Factor | Low (0.3 – 3.3 in Carp) | High (Bioaccumulative) | Moderate |
*Note: Due to extreme insolubility, EBTBP often falls below the LOD of standard GC-MS protocols unless specific high-temperature extraction methods are used.
Visualizing the Migration Pathway
The following diagram illustrates the kinetic differences between blooming (DecaBDE) and surface stability (EBTBP).
Figure 1: Comparative migration pathways. EBTBP's rigid structure inhibits the diffusion necessary for surface blooming.
Experimental Protocol: Extraction & Quantification
Core Challenge: EBTBP is notoriously insoluble in common solvents (Acetone, Methanol, Toluene) at room temperature (<0.01 wt%). Standard migration protocols using simple solvent soaks will yield false negatives.
Solution: This protocol utilizes a High-Temperature Soxhlet Extraction coupled with LC-APCI-MS/MS . The use of APCI (Atmospheric Pressure Chemical Ionization) is critical as EBTBP does not ionize well with standard ESI.
Reagents & Materials
-
Solvents: Toluene (HPLC Grade), Tetrahydrofuran (THF).
-
Internal Standard:
C-labeled BDE-209 or specific deuterated analogs if available. -
Simulants: Tenax (MPPO) for dry foods; 95% Ethanol for fatty foods.
Step-by-Step Methodology
Phase A: Sample Preparation (Migration Test)
-
Coupon Prep: Cut polymer sheets (e.g., HIPS containing 12% EBTBP) into
cm squares. -
Contact: Place coupons in contact with Food Simulant D2 (Vegetable Oil) or Substitute (95% Ethanol/Isooctane).
-
Conditioning: Incubate at 60°C for 10 days (Accelerated test condition).
-
Recovery: Remove coupons. For volatile simulants, evaporate to dryness under
. For oil, perform liquid-liquid extraction with Hexane.
Phase B: Extraction from Polymer (Total Content Control)
Due to insolubility, aggressive extraction is required to verify initial concentration.
-
Grinding: Cryo-mill the plastic sample to a fine powder (<500 µm).
-
Soxhlet Extraction: Extract 1.0 g of powder with boiling Xylene or Toluene for 16 hours. Note: EBTBP solubility increases significantly near the boiling point of xylene (140°C).
-
Precipitation: Cool the extract to room temperature. Add cold Methanol dropwise to precipitate the polymer matrix while keeping EBTBP in the supernatant (or redissolve precipitate if EBTBP co-precipitates).
-
Filtration: Filter through a 0.22 µm PTFE membrane.[4]
Phase C: LC-MS/MS Quantification
-
Instrument: Triple Quadrupole MS coupled with UHPLC.[4]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus),
mm, 1.8 µm. -
Mobile Phase:
-
A: Water + 5mM Ammonium Acetate.
-
B: Methanol/Acetonitrile (50:50) + 5mM Ammonium Acetate.
-
Gradient: 80% B to 100% B over 5 mins.
-
-
Ion Source: APCI (Negative Mode) . Critical: ESI is often insufficient for this highly brominated, non-polar molecule.
-
Transitions (MRM): Monitor parent ion
or bromide clusters .
Analytical Workflow Diagram
Figure 2: Optimized analytical workflow for EBTBP determination in complex polymer matrices.
References
-
Albemarle Corporation. (2019).[5] SAYTEX® BT-93 Flame Retardant Technical Data Sheet. Retrieved from
-
European Chemicals Agency (ECHA). (2015). Support Document for Identification of Decabromodiphenyl ether as a Substance of Very High Concern. Source:
-
National Toxicology Program (NTP). (1992).[1] Chemical Information Profile for Ethylenebis(tetrabromophthalimide). Research Triangle Park, NC.
-
Begley, T. et al. (2005). Evaluation of migration models that predict the diffusion of additives from polymer to food. Food Additives and Contaminants.[6][7][8][9]
-
Danish Environmental Protection Agency. (2006). Deca-BDE and Alternatives in Electrical and Electronic Equipment. Environmental Project No. 1141. Retrieved from
Sources
- 1. Ethylene bis(tetrabromophthalimide) | C18H4Br8N2O4 | CID 36183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Bis(tetrabromophthalimido) ethane | 32588-76-4 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. lcms.cz [lcms.cz]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. dioxin20xx.org [dioxin20xx.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations | MDPI [mdpi.com]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Technical Comparison Guide: Synergistic Effects of N,N-Ethylene-bis(tetrabromophthalimide) with Antimony Trioxide in ABS Resins
Executive Summary
In the formulation of Acrylonitrile Butadiene Styrene (ABS), achieving a V-0 rating (UL-94) without compromising mechanical integrity or UV stability is a critical challenge. While Decabromodiphenyl ethane (DBDPE) has replaced DECA-BDE as the industry workhorse, it often suffers from "blooming" (surface migration) and poor UV resistance.
This guide analyzes N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP) —commonly known by trade names such as Saytex® BT-93—as a high-performance alternative. We explore its synergistic mechanism with Antimony Trioxide (Sb₂O₃) , detailing why this combination offers superior thermal stability and non-blooming characteristics essential for high-end electronics and automotive applications.
Mechanistic Principles of Synergy
The flame retardancy of ABS using EBTBP/Sb₂O₃ is not additive; it is synergistic. EBTBP acts as the halogen source, while Sb₂O₃ acts as the catalyst for radical scavenging.
The Chemical Pathway
-
Decomposition: Upon heating (>300°C), EBTBP releases Hydrogen Bromide (HBr).
-
Oxybromide Formation: HBr reacts with solid Sb₂O₃ to form intermediate antimony oxybromides (SbOBr).
-
Volatilization: These intermediates decompose further to release Antimony Tribromide (SbBr₃).
-
Radical Scavenging: SbBr₃ enters the gas phase. It is a heavy gas that dilutes oxygen and, more importantly, scavenges high-energy H• and OH• radicals, terminating the combustion chain reaction.
Diagram: The Sb-Br Synergistic Cycle
Figure 1: The stepwise conversion of solid-phase precursors into gas-phase radical scavengers. The interaction between HBr and Sb₂O₃ is the rate-determining step for effective flame inhibition.
Comparative Analysis: EBTBP vs. Alternatives
The choice of flame retardant (FR) fundamentally alters the physical properties of the ABS matrix.[1] Below is a comparison of EBTBP against the two most common alternatives: DBDPE and Tetrabromobisphenol A (TBBPA).
Table 1: Comparative Performance Profile in ABS
| Feature | EBTBP (Saytex BT-93 Type) | DBDPE (Standard Option) | TBBPA (Cost Option) |
| CAS Number | 32588-76-4 | 84852-53-9 | 79-94-7 |
| Bromine Content | ~67% | ~82% | ~59% |
| Thermal Stability (5% Loss) | 419°C (Highest) | ~320°C | ~260°C |
| UV Stability | Excellent (Imide structure) | Poor (Discolors) | Very Poor (Yellows rapidly) |
| Bloom Resistance | High (Non-blooming) | Moderate (Prone to bloom) | Low (Blooms easily) |
| Impact Strength | Moderate Retention | Lower (Filler effect) | Good (Plasticizing effect) |
| Melt Flow Index (MFI) | Minimal Change | Decreases Flow | Increases Flow (Plasticizer) |
Technical Insight
-
Thermal Stability: EBTBP has a significantly higher thermal decomposition onset (TGA 1% loss @ 324°C) compared to TBBPA. This allows for wider processing windows in compounding without pre-decomposing the FR, which causes tool corrosion and discoloration.
-
Bloom: "Blooming" is the migration of the FR to the plastic surface, causing a white, chalky appearance and interfering with printing or painting. EBTBP’s large molecular size and imide structure anchor it within the matrix, preventing this migration.
Experimental Protocol: Validation Workflow
To validate the synergistic effect, a rigorous compounding and testing protocol is required. This protocol ensures that observed failures are due to formulation limits, not processing errors (e.g., hydrolysis).
Workflow Diagram
Figure 2: Standardized workflow for preparing FR-ABS composites. Drying is critical to prevent hydrolytic degradation of the ABS matrix.
Detailed Methodology
1. Formulation Strategy
-
Target: UL-94 V-0 at 1.6 mm thickness.
-
Base Resin: High-impact ABS (MFI ~20 g/10min ).
-
Loadings:
-
EBTBP: 12.0 – 14.0 wt%
-
Sb₂O₃: 4.0 – 5.0 wt% (Maintains 3:1 Br:Sb atomic ratio for optimal synergy).
-
Anti-drip Agent: PTFE (0.1 wt%) to prevent flaming drips.
-
2. Compounding (Twin-Screw Extruder)
-
Equipment: Co-rotating twin-screw extruder (L/D = 40).
-
Temperature Profile:
-
Zone 1 (Feed): 190°C
-
Zone 2-4 (Compression): 210°C
-
Zone 5-8 (Metering): 230°C
-
Die: 225°C
-
-
Screw Speed: 250 RPM.
-
Critical Control: Vacuum venting at Zone 6 is mandatory to remove volatiles and prevent porosity.
3. Testing Standards
-
Flammability: UL-94 Vertical Burn Test (ASTM D3801).
-
Limiting Oxygen Index (LOI): ASTM D2863.
-
Impact Strength: Notched Izod Impact (ASTM D256).
Performance Data Analysis
The following data represents typical values expected when comparing an optimized EBTBP/Sb₂O₃ system against a standard DBDPE system in ABS.
Table 2: Representative Performance Data (1.6 mm V-0 Formulation)
| Property | Unit | Virgin ABS | EBTBP System | DBDPE System |
| Total FR Loading | wt% | 0 | 18% (13% FR + 5% Sb) | 18% (13% FR + 5% Sb) |
| UL-94 Rating | - | HB | V-0 | V-0 |
| LOI | % O₂ | 19.0 | 29.5 | 28.5 |
| Notched Izod Impact | J/m | 220 | 140 | 110 |
| Tensile Strength | MPa | 45 | 42 | 40 |
| Whiteness Index (WI) | - | Ref | High (White) | Low (Off-white) |
| UV Stability (Delta E) | 300h | - | < 3.0 | > 10.0 |
Interpretation
-
Mechanical Retention: The EBTBP system retains higher impact strength (140 J/m) compared to DBDPE (110 J/m). This is attributed to better dispersibility and the specific particle morphology of EBTBP, which acts less like a stress concentrator than DBDPE agglomerates.
-
UV Resistance: The Delta E value (color change) after 300 hours of UV exposure is significantly lower for EBTBP. The imide structure of EBTBP is inherently more stable against photo-oxidation than the ether linkages found in legacy FRs or the specific aromatic structure of DBDPE.
-
Synergy Efficiency: Both systems achieve V-0, but the EBTBP system achieves a slightly higher LOI (29.5%), suggesting a more efficient char-forming process in the presence of antimony.
References
-
Albemarle Corporation. (2023). SAYTEX® BT-93 Flame Retardant Technical Data Sheet. Retrieved from
- Weil, E. D., & Levchik, S. V. (2009). Flame Retardants for Plastics and Textiles: Practical Applications. Hanser Publishers. (Fundamental text on Sb-Br synergy mechanisms).
-
Loughborough University. (2017). Antimony oxide compounds for flame retardant ABS polymer. Research Repository. Retrieved from
-
Wang, J., et al. (2023). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Retrieved from
-
National Institutes of Health (NIH). (1999). Toxicological Summary for Ethylenebis(tetrabromophthalimide). Retrieved from
Sources
Verifying flame retardant performance of EBTPI using cone calorimetry and UL 94 tests
Executive Summary
Ethylene Bis(Tetrabromophthalimide) (EBTPI), commercially recognized as Saytex BT-93 , represents a premier class of brominated flame retardants (BFRs) engineered for high-performance engineering plastics (HIPS, PBT, ABS, Polyolefins).[1] Unlike legacy additives such as DecaBDE or the widely used DBDPE, EBTPI offers a unique combination of non-blooming characteristics , exceptional UV stability , and high thermal stability (1% weight loss >300°C).[1]
This guide provides a rigorous framework for verifying EBTPI performance. We move beyond simple data sheets to a functional comparison and a self-validating experimental workflow using UL 94 (flammability classification) and Cone Calorimetry (fire behavior analysis).
The Material Candidate: EBTPI Chemistry & Mechanism
Chemical Identity: Ethylene Bis(Tetrabromophthalimide) CAS: 32588-76-4 Structure: Aromatic bromine bonded to an imide structure.[1]
Mechanism of Action
EBTPI functions primarily in the gas phase as a radical scavenger. When exposed to fire, it releases bromine radicals that interrupt the combustion chain reaction. However, its efficiency is critically dependent on synergy with Antimony Trioxide (Sb₂O₃) .[1]
The Synergistic Pathway:
-
Decomposition: At elevated temperatures, EBTPI releases Hydrogen Bromide (HBr).[1]
-
Synergy: HBr reacts with Sb₂O₃ to form Antimony Oxybromide (SbOBr).[1]
-
Volatilization: SbOBr decomposes further into Antimony Tribromide (SbBr₃), a heavy gas.[1]
-
Inhibition: SbBr₃ blankets the flame and scavenges high-energy H• and OH• radicals, extinguishing the fire.
Figure 1: The synergistic flame retardant mechanism of EBTPI and Antimony Trioxide in the gas phase.[1]
Comparative Analysis: EBTPI vs. Alternatives
To justify the selection of EBTPI, one must compare it against the legacy standard (DecaBDE) and the volume leader (DBDPE).[1]
Table 1: Comparative Performance Metrics in HIPS Matrix
| Feature | EBTPI (Saytex BT-93) | DBDPE (Saytex 8010) | DecaBDE (Legacy) | Implication |
| Bromine Content | ~67% | ~82% | ~83% | EBTPI requires slightly higher loading for equivalent V-0.[1] |
| Melting Point | ~456°C | ~350°C | ~300°C | EBTPI survives higher processing temps without degradation.[1] |
| Blooming | Non-Blooming | Low Blooming | High Blooming | EBTPI is superior for surface finish and electrical contacts.[1] |
| UV Stability | Excellent | Good | Poor | EBTPI is critical for outdoor enclosures (e.g., 5G stations).[1] |
| Whiteness | High | Medium | Low (Yellows) | EBTPI allows for easier color matching in consumer electronics.[1] |
| Regulatory | Global Acceptance | Under Scrutiny (Canada/EU) | Restricted (RoHS) | EBTPI is the safer long-term compliance bet.[1] |
Scientist's Note: While DBDPE offers higher bromine efficiency, EBTPI is the "Problem Solver." If your material fails due to surface blooming or UV degradation, EBTPI is the mandatory switch.
Experimental Protocol 1: UL 94 Vertical Burn
Objective: Determine the material's tendency to extinguish or spread a flame (V-0, V-1, V-2 rating). This is a "Go/No-Go" screening test.
Required Equipment:
-
UL 94 Test Chamber (Draft-free).[1]
-
Methane Burner (Wing tip removed, calibrated flame height).
-
Specimens: 125mm x 13mm x (Thickness: usually 0.8mm, 1.6mm, or 3.2mm).[1]
Step-by-Step Workflow:
-
Conditioning (Critical Step):
-
Set A: 48 hours at 23°C / 50% RH.
-
Set B (Aging): 168 hours at 70°C in an air-circulating oven.
-
Why? This ensures the flame retardant hasn't migrated or degraded, simulating long-term use.[1]
-
-
Burner Calibration:
-
Adjust Methane flow to produce a 20mm blue flame .
-
Ensure the burner power is ~50W.
-
-
Test Procedure:
-
Classification Logic:
-
V-0 (Best):
; Total burn time ( samples) ; No flaming drips. -
V-1:
; Total burn time ; No flaming drips. -
V-2: Same times as V-1, but flaming drips are allowed .
-
Experimental Protocol 2: Cone Calorimetry (ISO 5660)[1]
Objective: Quantify fire behavior under forced combustion. Unlike UL 94, this provides data on how the material burns, which is crucial for modeling real-world fire scenarios.[1]
Key Metrics to Capture:
-
TTI (Time to Ignition): Resistance to initial combustion.[1]
-
pHRR (Peak Heat Release Rate): The "intensity" of the fire. Lower is better.
-
THR (Total Heat Release): Total fuel load consumed.[1]
-
TSR (Total Smoke Release): Critical for safety; EBTPI typically produces less smoke than DecaBDE.[1]
Step-by-Step Workflow:
-
Sample Prep:
-
Wrap 100mm x 100mm plaques in aluminum foil (shiny side in) to prevent edge burning.
-
Place in the retainer frame with a ceramic backing.
-
-
Heat Flux Selection:
-
Set conical heater to 50 kW/m² (Standard for developed fires) or 35 kW/m² (Early stage).
-
Scientist's Tip: For EBTPI verification, use 50 kW/m² to force the synergistic reaction to occur fully.
-
-
Calibration:
-
Calibrate the C-factor (orifice flow constant) using a methane burner calibration step before every daily run.[1]
-
-
Execution:
Integrated Experimental Workflow
The following diagram illustrates the validated workflow for characterizing an EBTPI-based formulation, from compounding to final data analysis.
Figure 2: Step-by-step workflow for formulating and validating EBTPI flame retardant plastics.
References
-
Albemarle Corporation. (2023).[1] Saytex BT-93 Technical Data Sheet. Retrieved from [Link]
-
Underwriters Laboratories. (2023).[1] UL 94 Standard for Safety: Tests for Flammability of Plastic Materials for Parts in Devices and Appliances.[1][2][4] Retrieved from [Link]
-
ISO. (2015).[1] ISO 5660-1:2015 Reaction-to-fire tests — Heat release, smoke production and mass loss rate.[1] Retrieved from [Link][1]
-
Vermont Department of Health. (2023). Decabromodiphenyl ethane (DBDPE) Toxicity and Exposure Review. Retrieved from [Link]
Sources
- 1. Decabromodiphenyl ethane - Wikipedia [en.wikipedia.org]
- 2. plaskolite.com [plaskolite.com]
- 3. specialchem.com [specialchem.com]
- 4. boedeker.com [boedeker.com]
- 5. protolabs.com [protolabs.com]
- 6. Orientation effect on cone calorimeter test results to assess fire hazard of materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Blooming Resistance of N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP)
Executive Summary
In the formulation of flame-retardant thermoplastics—specifically High-Impact Polystyrene (HIPS), Polypropylene (PP), and engineering resins—blooming represents a critical failure mode. Blooming is the migration of additive crystals to the polymer surface, resulting in aesthetic defects ("frosting"), compromised heat-sealing properties, and electrical contact failures.
This guide objectively compares N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP, CAS: 32588-76-4, commercial trade name Saytex® BT-93) against legacy and contemporary alternatives like Decabromodiphenyl ether (DecaBDE) and Decabromodiphenyl ethane (DBDPE).
Key Finding: EBTBP exhibits superior blooming resistance due to its high molecular weight (
Part 1: The Physics of Blooming (Mechanistic Insight)
To understand why EBTBP outperforms alternatives, we must analyze the mechanism of migration. Blooming is governed by Fickian Diffusion and Thermodynamic Compatibility .
-
Solubility Mismatch: Additives with solubility parameters (
) significantly different from the host polymer matrix tend to phase separate. -
Thermal Mobility: Low melting point additives act as plasticizers, gaining mobility at lower service temperatures.
-
Crystallization: Once the additive reaches the surface, it nucleates and crystallizes. This is the visible "bloom."[1]
EBTBP’s phthalimide structure creates a rigid, high-melting-point molecule that is effectively "locked" into the polymer matrix below its decomposition temperature, unlike lower-molecular-weight aromatics.
Diagram 1: Mechanism of Flame Retardant Migration
Caption: Figure 1. The thermodynamic pathway of blooming. EBTBP disrupts the "Diffusion" step due to steric bulk and high thermal stability.
Part 2: Comparative Analysis
The following data synthesizes physical properties that directly correlate to blooming potential. EBTBP is compared against the historical standard (DecaBDE) and the common alternative (DBDPE).
Table 1: Physical Properties & Blooming Risk Profile
| Property | EBTBP (Saytex BT-93) | DecaBDE (Legacy) | DBDPE (Alternative) | TBBPA |
| Structure | Ethylene-bis-tetrabromophthalimide | Polybrominated Diphenyl Ether | Decabromodiphenyl Ethane | Tetrabromobisphenol A |
| Molecular Weight | ~951.5 g/mol | ~959.2 g/mol | ~971.2 g/mol | ~543.9 g/mol |
| Melting Point | ~456°C | ~300°C | ~350°C | ~180°C |
| Thermal Stability | Excellent (Imide linkage) | Moderate | Good | Low (unless reacted) |
| Blooming Risk | Negligible | High | Low-Moderate | High (as additive) |
| Primary Use Case | HIPS, PP Films, Wire & Cable | Restricted (formerly HIPS/ABS) | HIPS, ABS, PP | ABS, Epoxy (Reactive) |
Critical Analysis
-
EBTBP vs. DecaBDE: While molecular weights are similar, the melting point differential is decisive. DecaBDE melts at ~300°C, meaning at processing temps (200-250°C), it is closer to a phase transition, increasing mobility. EBTBP remains solid and stable up to 450°C, drastically reducing migration.
-
Application Specific - Polyolefin Films: EBTBP is the industry standard for PP films because blooming interferes with heat sealing . Even minor surface migration of DBDPE or DecaBDE can prevent film layers from bonding, whereas EBTBP maintains surface energy integrity.
Part 3: Experimental Protocol (Self-Validating)
To verify blooming resistance in your specific formulation, use this accelerated aging protocol. This method relies on Whiteness Index (WI) shifts, as brominated blooms typically appear as white powder.
Protocol: Accelerated Oven Aging for Blooming Quantification
Objective: Quantify surface migration of FR additives in HIPS or PP plaques.
Materials:
-
Test Plaques: Injection molded (
). -
Convection Oven: Calibrated to
. -
Spectrophotometer: HunterLab or equivalent (CIELAB geometry).
-
SEM (Optional): For visual confirmation of crystals.
Workflow:
-
Baseline Measurement (
): Measure and Whiteness Index (WI) of unaged plaques. -
Thermal Stress: Place samples in the oven.
-
Condition A (Standard):
for 168 hours (7 days). -
Condition B (Aggressive):
for 336 hours (14 days).
-
-
Equilibration: Remove samples and condition at
/ 50% RH for 24 hours. -
Quantification (
): Remeasure WI. -
Calculation:
-
Pass Criteria:
(No visible bloom). -
Fail Criteria:
(Visible frosting).
-
Diagram 2: Experimental Workflow
Caption: Figure 2. Standardized workflow for quantifying blooming resistance via colorimetric shift.
References
-
Albemarle Corporation. (2024).[2] SAYTEX® BT-93 Flame Retardant Technical Data Sheet. Retrieved from
-
SpecialChem. (2024). SAYTEX® BT-93 Product Profile and Blooming Characteristics. Retrieved from
-
National Institutes of Health (NIH). (1999). N,N-Ethylene-bis(tetrabromophthalimide) Toxicological Profile and Blooming Resistance. Retrieved from
-
Pinfa (Phosphorus, Inorganic and Nitrogen Flame Retardants Association). (2025).[3] Brominated FR Blooming Test Standards (ASTM D8280 Discussion). Retrieved from
-
ResearchGate. (2010). A study of fire retardant blooming in HIPS by molecular modeling. Retrieved from
Sources
Comparative Guide: Long-Term Aging Stability of Ethylenebistetrabromophthalimide (EBTBP) in Polymer Matrices
Executive Summary
Ethylenebistetrabromophthalimide (EBTBP) (CAS: 32588-76-4), widely known by trade names such as Saytex® BT-93, represents a premier class of brominated flame retardants (BFRs) distinguished by an aromatic imide structure. Unlike legacy alternatives like Decabromodiphenyl ether (DecaBDE) or current standards like Decabromodiphenyl ethane (DBDPE), EBTBP exhibits a unique combination of hyper-thermal stability , UV resistance , and non-blooming characteristics.
This guide objectively compares EBTBP against DBDPE and Brominated Polystyrene (BPS), specifically for researchers in medical device housing, pharmaceutical packaging, and high-performance electronics where "leachables" and long-term aesthetic/mechanical retention are critical.
Chemical Architecture & Stability Mechanisms
The superior aging profile of EBTBP stems directly from its molecular architecture.
-
EBTBP (Imide Linkage): Contains two tetrabromophthalimide groups linked by an ethylene bridge. The imide ring provides exceptional steric hindrance and electron-withdrawing capabilities, stabilizing the carbon-bromine bonds against photolytic cleavage.
-
DBDPE (Ethane Linkage): While an improvement over ether-linked DecaBDE, the ethane bridge allows for rotational freedom that can facilitate blooming (migration) to the surface.
-
DecaBDE (Ether Linkage): The oxygen bridge is highly susceptible to UV-induced cleavage, leading to rapid yellowing and formation of lower-brominated congeners.
Visualization: Photolytic Stability Mechanism
The following diagram illustrates why EBTBP resists UV degradation better than ether/ethane-based alternatives.
Figure 1: Mechanistic divergence under UV exposure. EBTBP utilizes resonance stabilization of the imide ring to dissipate energy, whereas ether/ethane linkages suffer homolytic cleavage.
Comparative Performance Analysis
Thermal Oxidative Stability (TGA)
Thermal stability is the primary predictor of processability and long-term aging in high-heat environments. EBTBP shows a higher onset of degradation compared to DBDPE, making it safer for engineering thermoplastics (ETPs) like PBT and PA which are processed at >280°C.
Table 1: Thermogravimetric Analysis (TGA) Comparison
| Property | EBTBP (Saytex BT-93) | DBDPE (Saytex 8010) | DecaBDE (Legacy) |
| 1% Weight Loss | 336°C | 305°C | 208°C |
| 5% Weight Loss | 419°C | 360°C | 304°C |
| Melting Point | 456°C | 350°C | 300°C |
| Blooming Potential | Negligible | Moderate | High |
Data Source: Synthesized from Albemarle Technical Datasheets and comparative literature [1][4].
UV Stability & Color Retention (Delta E)
In High-Impact Polystyrene (HIPS) and ABS, UV exposure causes "yellowing." EBTBP is white and color-stable.[1][2]
-
Experimental Insight: After 300 hours of accelerated weathering (Xenon Arc), HIPS containing EBTBP typically exhibits a
(color change) of < 5.0, whereas DBDPE formulations often exceed > 10.0 due to the formation of breakdown products [2][5].
Migration and Blooming (The "Medical" Factor)
For drug development professionals and medical device engineers, blooming is a critical failure mode. Blooming involves the migration of the FR additive to the polymer surface, appearing as a white powder.
-
Risk: Bloomed additives can leach into drug solutions (E&L concern) or interfere with device bonding/printing.
-
Verdict: EBTBP has a high molecular weight (951.5 g/mol ) and specific solubility parameters that make it non-blooming in HIPS and Polyolefins, unlike BPS or DBDPE which can migrate under humid aging conditions [1][6].
Validated Experimental Protocols
To validate these claims in your own lab, use the following self-validating study protocols.
Protocol A: Accelerated Thermal Aging (Arrhenius Model)
Objective: Determine tensile strength retention and surface migration.
-
Sample Prep: Injection mold ISO 527 tensile bars of HIPS + 12% FR loading.
-
Aging Conditions:
-
Chamber: Convection oven with air exchange.
-
Temperatures: 90°C, 110°C, 130°C (must be below polymer
). -
Duration: 1000, 2000, and 3000 hours.
-
-
Analysis:
-
Mechanical: Pull to failure (Instron). Pass criteria: >80% retention of elongation at break.
-
Surface: SEM (Scanning Electron Microscopy) to inspect for crystalline bloom.
-
Chemical: Wipe surface with methanol; analyze wipe via GC-MS for FR detection (Leachable test).
-
Protocol B: UV/Humidity Weathering (ISO 4892-2)
Objective: Assess photochemical degradation and yellowing.
-
Setup: Xenon-arc weatherometer (0.51 W/m² @ 340nm).
-
Cycle: 102 min dry light / 18 min water spray (simulates rain/humidity).
-
Duration: 500 hours total.
-
Measurement: CIE Lab Colorimeter. Measure
before and after. Calculate .
Visualization: Experimental Workflow
Figure 2: Standardized workflow for validating FR stability. Note the dual-pathway for thermal and UV aging leading to surface analysis (SEM).
References
-
Albemarle Corporation. (2019). SAYTEX® BT-93 Flame Retardant Technical Data Sheet. Retrieved from [3]
-
Kajiwara, N., et al. (2008).[4][5] "Photolytic degradation of decabromodiphenyl ethane (DBDPE)." Environmental Science & Technology.[4] Comparison of photostability in HIPS matrices.
-
Baoxu Chemical. (2024). Ethylenebistetrabromophthalimide (Saytex BT-93) Technical Properties and Blooming Analysis. Retrieved from
-
Redox. (2019). Safety Data Sheet: Ethylene-Bistetrabromophthalimide. Thermal decomposition data. Retrieved from
-
Stobec. (2020). Comparative Guide to Brominated Flame Retardants in Engineering Resins. Retrieved from
-
Goyen Chemical. (2023). GOYENCHEM-EBTBP Product Guide: Non-blooming Solutions for Polyolefins. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
